MSC2504877
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C17H18N2O2 |
|---|---|
Poids moléculaire |
282.34 g/mol |
Nom IUPAC |
3-[4-(2-hydroxypropan-2-yl)phenyl]-6-methyl-2H-pyrrolo[1,2-a]pyrazin-1-one |
InChI |
InChI=1S/C17H18N2O2/c1-11-4-9-15-16(20)18-14(10-19(11)15)12-5-7-13(8-6-12)17(2,3)21/h4-10,21H,1-3H3,(H,18,20) |
Clé InChI |
MPXAEYSGFKRDQM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C2N1C=C(NC2=O)C3=CC=C(C=C3)C(C)(C)O |
Origine du produit |
United States |
Foundational & Exploratory
The Role of MSC2504877 in β-Catenin Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers, particularly colorectal cancer. A key mechanism for controlling this pathway is the targeted degradation of the central effector, β-catenin, by a multiprotein "destruction complex." The stability of this complex is, in turn, regulated by the poly-ADP-ribosylation activity of tankyrase enzymes (TNKS1 and TNKS2). MSC2504877 is a potent and orally active small molecule inhibitor of tankyrase, which has demonstrated significant anti-tumor activity by promoting the degradation of β-catenin. This technical guide provides an in-depth overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its study, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction to Wnt/β-Catenin Signaling and the Role of Tankyrase
The canonical Wnt/β-catenin signaling pathway is tightly regulated to maintain cellular homeostasis. In the absence of a Wnt ligand, cytoplasmic β-catenin is continuously targeted for proteasomal degradation by a destruction complex.[1] This complex consists of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with the kinases Casein Kinase 1 (CK1) and Glycogen Synthase Kinase 3 (GSK3).[1] Axin serves as a crucial scaffold, and its levels are, in part, regulated by the tankyrase enzymes, TNKS1 and TNKS2.[2][3]
Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[4] They catalyze the addition of poly(ADP-ribose) (PAR) chains to target proteins, a process known as PARsylation.[3] This modification can mark proteins for ubiquitination and subsequent degradation by the proteasome.[3] Tankyrases target Axin for PARsylation, leading to its degradation and the destabilization of the β-catenin destruction complex.[3][5] This results in the accumulation of β-catenin, its translocation to the nucleus, and the activation of Wnt target genes, which can drive tumorigenesis.[1]
This compound: A Potent Tankyrase Inhibitor
This compound is a small molecule that potently and selectively inhibits the catalytic activity of TNKS1 and TNKS2.[6] By inhibiting tankyrase, this compound prevents the PARsylation and subsequent degradation of Axin, particularly AXIN2.[3][6] The stabilization of AXIN2 enhances the formation and activity of the β-catenin destruction complex, leading to increased phosphorylation and degradation of β-catenin.[3][6] This reduction in cellular β-catenin levels effectively suppresses Wnt signaling and inhibits the growth of cancer cells with aberrant Wnt pathway activation.[6][7]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound [6]
| Target | IC50 (µM) |
| TNKS | 0.0007 |
| TNKS2 | 0.0008 |
| PARP1 | 0.54 |
Table 2: Effect of this compound on Protein Levels in COLO320DM Cells (24h treatment) [7]
| This compound Concentration (µM) | Change in AXIN2 Protein Levels | Change in TNKS Protein Levels | Change in β-catenin Protein Levels |
| 1 | Increased | Increased | Decreased |
| 3 | Increased | Increased | Decreased |
| 10 | Increased | Increased | Decreased |
Table 3: Effect of this compound on Cell Viability [7]
| Cell Line | Treatment Duration | This compound Concentration Range (µM) | Effect |
| APC-/- cells | 5 days | 0-100 | Inhibition of survival |
| COLO320DM cells | 5 days | 0-100 | Inhibition of survival |
Table 4: In Vivo Effects of this compound in Mice [7]
| Dosage and Administration | Effect on TNKS and AXIN2 Levels in Tumors | Effect on Hyperproliferation in Apc defective cells (in combination with palbociclib) |
| 30 mg/kg; p.o.; once | Increased, peaking at 6-10 hours | Suppressed |
Signaling Pathways and Experimental Workflows
Wnt/β-Catenin Signaling Pathway and Intervention by this compound
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the point of intervention by this compound.
Caption: Wnt/β-catenin pathway and this compound mechanism.
Logical Workflow of this compound Action
This diagram outlines the logical sequence of events following the administration of this compound.
Caption: Logical flow of this compound's anti-tumor effect.
Experimental Workflow for Assessing this compound Efficacy
The following diagram depicts a typical experimental workflow to evaluate the effects of this compound on cancer cells.
Caption: Experimental workflow for this compound evaluation.
Experimental Protocols
Western Blot Analysis for β-catenin and AXIN2 Levels
This protocol describes the methodology to assess changes in protein levels in response to this compound treatment.
1. Cell Culture and Treatment:
-
Seed colorectal cancer cells (e.g., COLO320DM or SW480) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 3, 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Protein Extraction:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against β-catenin, AXIN2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control.
Cell Viability Assay
This protocol outlines the procedure for determining the effect of this compound on cell proliferation and survival.
1. Cell Seeding:
-
Seed colorectal cancer cells in a 96-well plate at a density of approximately 3,000-5,000 cells per well and allow them to attach overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0 to 100 µM) in fresh media. Include a vehicle control.
3. Incubation:
-
Incubate the plate for the desired duration (e.g., 5 days) at 37°C in a humidified incubator with 5% CO2.
4. Viability Measurement (using MTT assay as an example):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
5. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Conclusion
This compound represents a promising therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling. Its mechanism of action, centered on the inhibition of tankyrase and the subsequent stabilization of AXIN2, leads to the effective degradation of β-catenin. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and leverage the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
MSC2504877: A Selective Tankyrase Inhibitor for Wnt/β-catenin Pathway Modulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MSC2504877 is a potent and selective small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) superfamily.[1][2][3] Tankyrases are key regulators of various cellular processes, most notably the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, particularly colorectal cancer.[4][5][6] By inhibiting the catalytic activity of tankyrases, this compound prevents the poly-ADP-ribosylation (PARsylation) and subsequent proteasomal degradation of AXIN proteins.[1][7] This leads to the stabilization of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and suppressing the transcription of Wnt target genes.[1][2] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols for its characterization.
Data Presentation
Biochemical Activity and Selectivity
This compound demonstrates high potency against both tankyrase isoforms and significant selectivity over PARP1.[1][2]
| Target | IC50 (µM) | Selectivity (fold vs. TNKS1) |
| TNKS1 | 0.0007[1][2] | 1 |
| TNKS2 | 0.0008[2] | 1.14 |
| PARP1 | 0.54[1][2] | 771[1] |
In Vitro Cellular Activity
The inhibitory effects of this compound on the Wnt/β-catenin pathway have been demonstrated in various cancer cell lines.
| Cell Line | Assay | Endpoint | Concentration (µM) | Incubation Time | Result |
| COLO320DM | Western Blot | AXIN2 Protein Levels | 1, 3, 10[2] | 24 h[2] | Increased[2] |
| COLO320DM | Western Blot | β-catenin Protein Levels | 1, 3, 10[2] | 24 h[2] | Decreased[2] |
| COLO320DM | Western Blot | TNKS Protein Levels | 1, 3, 10[2] | 24 h[2] | Increased[2] |
| SW480 | TCF-dependent Luciferase Reporter Assay | Wnt Signaling | Not Specified | Not Specified | Suppressed[1] |
| COLO320DM | Luminex Assay | AXIN2 Protein Levels | Dose-dependent | Not Specified | Increased[1] |
| COLO320DM | Luminex Assay | TNKS Protein Levels | Dose-dependent | Not Specified | Increased[1] |
In Vivo Activity and Pharmacokinetics
This compound exhibits oral bioavailability and modulates Wnt signaling in vivo.
| Animal Model | Dosing | Pharmacokinetic Parameter | Value |
| Mice (with COLO320DM xenografts) | 30 mg/kg (oral)[8] | Cmax | 7 µg/mL[8] |
| tmax | 0.5 h[8] | ||
| Clearance (Cl) | 2.72 L/h/kg[8] | ||
| AXIN2 & TNKS protein levels in tumors | Peaked at 6-10 hours post-dose[8] |
Experimental Protocols
Tankyrase Inhibition ELISA
This protocol describes a general method for assessing the enzymatic activity of tankyrase in the presence of an inhibitor.
-
Reagents and Materials:
-
Recombinant human Tankyrase (TNKS) or PARP1 PARP domain
-
Histone-coated ELISA plates
-
NAD+
-
Biotinylated-NAD+
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, with MgCl2, DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
This compound or other test compounds
-
-
Procedure:
-
Coat ELISA plates with histone and block non-specific binding sites.
-
Prepare serial dilutions of this compound in assay buffer.
-
In the wells of the histone-coated plate, add the recombinant tankyrase enzyme, a mixture of NAD+ and biotinylated-NAD+, and the diluted this compound.
-
Incubate the plate to allow the enzymatic reaction to proceed.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add Streptavidin-HRP to the wells and incubate to allow binding to the incorporated biotinylated-ADP-ribose.
-
Wash the plate again to remove unbound Streptavidin-HRP.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.
-
Calculate the IC50 value by plotting the absorbance against the log of the inhibitor concentration.[1][5]
-
Western Blot Analysis
This protocol outlines the steps for detecting changes in protein levels in cells treated with this compound.
-
Cell Culture and Lysis:
-
Culture COLO320DM cells to the desired confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 3, 10 µM) for a specified duration (e.g., 24 hours).[2]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., AXIN2, β-catenin, TNKS, and a loading control like α-tubulin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection:
Luminex-based Protein Detection
This bead-based immunoassay allows for the quantitative measurement of multiple proteins simultaneously.
-
Principle:
-
Analyte-specific capture antibodies are pre-coated onto color-coded magnetic beads.
-
The beads are incubated with the sample, allowing the analytes to bind to the capture antibodies.
-
Biotinylated detection antibodies are added, forming a sandwich immunoassay.
-
Streptavidin-phycoerythrin (PE) is added, which binds to the biotinylated detection antibodies.
-
The beads are analyzed using a Luminex instrument, which identifies the bead region (and thus the analyte) and quantifies the PE signal, which is proportional to the amount of analyte.[6][9]
-
-
General Procedure:
-
Prepare cell lysates from COLO320DM cells treated with this compound.
-
Add the prepared samples and standards to a mixture of antibody-coupled beads for AXIN2 and TNKS.
-
Incubate to allow for analyte binding.
-
Wash the beads.
-
Add the biotinylated detection antibodies and incubate.
-
Wash the beads.
-
Add streptavidin-PE and incubate.
-
Wash the beads.
-
Resuspend the beads in assay buffer and read on a Luminex instrument.[1][5]
-
TCF-dependent Promoter Luciferase Assay
This reporter gene assay is used to measure the activity of the canonical Wnt signaling pathway.
-
Cell Line:
-
SW480 cell line stably expressing a TCF-dependent luciferase reporter construct.[1]
-
-
Procedure:
-
Seed the SW480 reporter cells in a multi-well plate.
-
Treat the cells with this compound at various concentrations.
-
After the desired incubation period, lyse the cells.
-
Measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.[3][7]
-
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to quantify the mRNA expression levels of Wnt target genes.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells (e.g., COLO320DM) with this compound.
-
Extract total RNA from the cells using a suitable method (e.g., TRIzol reagent).
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
-
Real-Time PCR:
-
Perform real-time PCR using a qPCR instrument and a SYBR Green or TaqMan-based detection method.
-
Use primers specific for the target genes (e.g., RUNX2, AXIN2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The relative expression of the target genes is calculated using the ΔΔCt method.[4][10]
-
In Vivo Xenograft Study
This protocol describes a general approach for evaluating the in vivo efficacy of this compound.
-
Animal Model:
-
Immunocompromised mice (e.g., CB17 SCID mice).[5]
-
-
Tumor Implantation:
-
Inject COLO320DM cells subcutaneously into the flanks of the mice.[11]
-
Allow the tumors to grow to a palpable size.
-
-
Drug Administration and Monitoring:
Mandatory Visualization
Caption: Wnt signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resources.amsbio.com [resources.amsbio.com]
- 4. Runx2 Protein Represses Axin2 Expression in Osteoblasts and Is Required for Craniosynostosis in Axin2-deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. nebula.wsimg.com [nebula.wsimg.com]
- 8. A novel tankyrase inhibitor, this compound, enhances the effects of clinical CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmgrp.eu [bmgrp.eu]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. KIT Signaling Promotes Growth of Colon Xenograft Tumors in Mice and is Upregulated in a Subset of Human Colon Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Function of MSC2504877 in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSC2504877 is a novel and potent small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2. Its primary mechanism of action involves the targeted disruption of the Wnt/β-catenin signaling pathway, a critical cascade often dysregulated in various cancers, particularly those with mutations in the Adenomatous Polyposis Coli (APC) gene. By inhibiting tankyrase-mediated PARsylation of AXIN, this compound stabilizes the β-catenin destruction complex, leading to decreased levels of nuclear β-catenin and subsequent downregulation of Wnt target genes. This targeted inhibition has demonstrated significant anti-proliferative effects in preclinical cancer models. Furthermore, this compound exhibits synergistic activity when combined with CDK4/6 inhibitors, such as palbociclib (B1678290), leading to enhanced cell cycle arrest and induction of senescence. This guide provides an in-depth overview of the function of this compound in cancer, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its investigation. As of this report, this compound is in the preclinical stage of development, with no active or completed clinical trials.
Core Mechanism of Action: Tankyrase Inhibition and Wnt/β-Catenin Pathway Modulation
This compound functions as a highly selective inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), members of the poly(ADP-ribose) polymerase (PARP) superfamily.[1][2] Tankyrases play a crucial role in regulating the stability of AXIN, a key scaffolding protein in the β-catenin destruction complex.[1][2]
In the canonical Wnt signaling pathway, the destruction complex, composed of AXIN, APC, glycogen (B147801) synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), targets β-catenin for phosphorylation and subsequent proteasomal degradation.[3] In cancer cells with an active Wnt signal or APC mutations, this complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus. Nuclear β-catenin then acts as a co-activator for TCF/LEF transcription factors, driving the expression of genes involved in cell proliferation and survival, such as RUNX2 and AXIN2.[1]
This compound inhibits the catalytic activity of tankyrases, preventing the poly(ADP-ribosyl)ation (PARsylation) of AXIN.[1] This lack of PARsylation stabilizes AXIN, thereby promoting the assembly and activity of the β-catenin destruction complex.[1][2] Consequently, β-catenin is effectively targeted for degradation, leading to a reduction in its nuclear levels and the suppression of Wnt target gene expression.[1][2]
Signaling Pathway Diagram: this compound in the Wnt/β-Catenin Pathway
Caption: this compound inhibits Tankyrase, stabilizing AXIN and promoting β-catenin degradation.
Synergy with CDK4/6 Inhibitors
Preclinical studies have revealed a significant synergistic effect between this compound and inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), such as palbociclib.[1][4] CDK4/6 are key regulators of the cell cycle, specifically the G1 to S phase transition. They form complexes with Cyclin D to phosphorylate and inactivate the Retinoblastoma (Rb) protein. Phosphorylated Rb (pRb) releases the E2F transcription factor, allowing the expression of genes necessary for DNA replication and cell cycle progression.
The combination of this compound and palbociclib has been shown to enhance G1 cell cycle arrest and induce cellular senescence in tumor cells.[1][4] Mechanistically, this compound suppresses the upregulation of Cyclin D2 and Cyclin E2 that can be induced by palbociclib treatment alone.[1] This combined action leads to a more profound and sustained suppression of Rb phosphorylation, thereby strengthening the G1 checkpoint block.[1]
Signaling Pathway Diagram: Synergistic Action of this compound and Palbociclib
Caption: this compound and Palbociclib synergistically block the G1/S cell cycle transition.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Selectivity (fold) vs. TNKS1 |
| TNKS1 | 0.0007 | - |
| PARP1 | 0.54 | 771 |
| Data from in vitro biochemical assays.[1][2] |
Table 2: Cellular Effects of this compound in APC Mutant Colorectal Cancer Cells (COLO320DM)
| Treatment | AXIN2 Protein Levels | β-catenin Protein Levels |
| This compound | Increased | Decreased |
| Data from Western blot analysis.[1][2] |
Table 3: In Vivo Efficacy of this compound in a Mouse Xenograft Model
| Treatment | Effect on Tumor AXIN2 Levels | Effect on Tumor TNKS Levels |
| Single dose this compound | Increased (peak at 6-10 hours) | Increased (peak at 6-10 hours) |
| Data from Luminex-based protein detection in tumor lysates. |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Western Blot Analysis for AXIN2 and β-catenin
Objective: To determine the effect of this compound on the protein levels of AXIN2 and β-catenin in cancer cell lines.
Materials:
-
COLO320DM cells (or other relevant cancer cell line)
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
TBS with 0.1% Tween-20 (TBS-T)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibodies: anti-AXIN2, anti-β-catenin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed COLO320DM cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control for the desired time period (e.g., 24 hours).
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer on ice for 30 minutes. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane three times with TBS-T. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Wash the membrane three times with TBS-T.
-
Detection and Analysis: Apply ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.
MTS Cell Viability Assay
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
COLO320DM cells (or other relevant cancer cell line)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTS reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound, palbociclib, or a combination of both. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values and assess for synergy using appropriate software (e.g., MacSynergyII).
In Vivo Colorectal Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
COLO320DM cells
-
Matrigel
-
This compound formulation for in vivo administration
-
Calipers
-
Anesthesia
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of COLO320DM cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control to the respective groups according to the planned dosing schedule and route (e.g., oral gavage).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight regularly throughout the study.
-
Pharmacodynamic Analysis: At specified time points after the final dose, euthanize a subset of mice and collect tumors for pharmacodynamic analyses (e.g., Luminex assay for AXIN2 and TNKS levels).
-
Efficacy Endpoint: Continue treatment until tumors in the control group reach a predetermined size, at which point all mice are euthanized.
-
Data Analysis: Compare tumor growth inhibition between the treatment and control groups.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
This compound is a promising preclinical candidate for the treatment of cancers with aberrant Wnt/β-catenin signaling, particularly APC-mutant colorectal cancers. Its high selectivity for tankyrase and its synergistic activity with CDK4/6 inhibitors provide a strong rationale for its continued development. Future research should focus on further elucidating the mechanisms of synergy, identifying predictive biomarkers for patient selection, and evaluating its efficacy in a broader range of cancer models. The absence of clinical trial data underscores the early stage of its development, and further investigation is required to translate these promising preclinical findings into clinical applications.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 3. altogenlabs.com [altogenlabs.com]
- 4. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Tankyrase Inhibitor MSC2504877: A Molecular Clamp for Axin Protein Stabilization in Wnt/β-catenin Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is a hallmark of various cancers. A key mechanism controlling this pathway is the continuous, proteasome-mediated degradation of the transcriptional co-activator β-catenin, a process orchestrated by a multi-protein "destruction complex." The scaffold protein Axin is a concentration-limiting component of this complex, and its stability is paramount to maintaining pathway homeostasis. The small molecule MSC2504877 has emerged as a potent inhibitor of Tankyrase (TNKS), an enzyme that promotes the degradation of Axin. This guide provides a comprehensive technical overview of the mechanism of action of this compound, focusing on its profound effect on Axin protein stabilization. We will delve into the quantitative effects of this compound on Axin levels, detail the experimental protocols used to elucidate these effects, and visualize the intricate molecular interactions through detailed signaling pathway diagrams.
Introduction: The Central Role of Axin in Wnt/β-catenin Signaling
The canonical Wnt/β-catenin signaling pathway is tightly regulated to control gene expression programs essential for embryonic development and adult tissue homeostasis.[1] In the absence of a Wnt ligand, a cytoplasmic "destruction complex" sequesters and phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.[2] This complex is scaffolded by the Axin protein, which brings together the kinases Glycogen Synthase Kinase 3 (GSK3) and Casein Kinase 1 (CK1) with β-catenin and the tumor suppressor Adenomatous Polyposis Coli (APC).[2] The concentration of Axin is a rate-limiting factor for the assembly and activity of this complex, making Axin stability a critical checkpoint in Wnt pathway regulation.[3]
The Mechanism of Axin Degradation: A Target for Therapeutic Intervention
The cellular levels of Axin are dynamically regulated, primarily through a process of PARsylation (poly-ADP-ribosylation) catalyzed by the enzyme Tankyrase (TNKS1 and TNKS2).[4][5] Tankyrase adds poly(ADP-ribose) chains to Axin, creating a recognition signal for the E3 ubiquitin ligase RNF146.[6] RNF146 then ubiquitinates Axin, targeting it for degradation by the proteasome.[4][5] This continuous degradation of Axin maintains a low basal level of the protein, thereby preventing excessive β-catenin destruction and allowing for a rapid response to Wnt signals. Dysregulation of this process, leading to decreased Axin levels, is associated with hyperactivation of the Wnt pathway and tumorigenesis.
This compound: A Potent Tankyrase Inhibitor
This compound is a small molecule inhibitor that potently targets the catalytic activity of both Tankyrase 1 and Tankyrase 2.[7] By inhibiting the PARsylation of Axin, this compound effectively shields Axin from recognition by RNF146 and subsequent proteasomal degradation.[5][7] This leads to a significant stabilization and accumulation of Axin protein within the cell. The increased concentration of Axin enhances the assembly and activity of the β-catenin destruction complex, leading to a marked decrease in cellular β-catenin levels and a subsequent downregulation of Wnt target gene expression.[7]
Quantitative Effects of this compound on Axin Protein Levels
The stabilizing effect of this compound on Axin proteins has been quantified in various studies. The following tables summarize the key findings on the impact of this compound on Axin1 and Axin2 protein levels in SW480 human colorectal cancer cells, a cell line with a hyperactive Wnt pathway due to a mutation in APC.
Table 1: Effect of this compound on Axin1 Protein Levels in SW480 Cells
| Treatment | Fold Change in Axin1 Protein Level (Normalized to untreated control) | Reference |
| This compound (overnight treatment) | ~1.5-fold increase | [7] |
| This compound in AXIN2 knockout cells | No significant change | [7] |
Table 2: Effect of this compound on Axin2 Protein Levels in SW480 Cells
| Treatment | Fold Change in Axin2 Protein Level (Normalized to untreated control) | Reference |
| This compound (overnight treatment) | ~3.5-fold increase | [7] |
| This compound in AXIN2 knockout cells | Not applicable (protein absent) | [7] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effect of this compound on Axin protein stabilization and Wnt signaling.
Western Blot Analysis of Axin Protein Levels
Objective: To quantify the change in Axin1 and Axin2 protein levels following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Seed SW480 cells in 6-well plates and grow to 70-80% confluency. Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the specified duration (e.g., overnight).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA or Bradford protein assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Axin1, Axin2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed using software like ImageJ to quantify the band intensities, which are then normalized to the loading control.
TCF/LEF Luciferase Reporter Assay
Objective: To measure the effect of this compound on Wnt/β-catenin signaling activity.
Protocol:
-
Cell Seeding and Transfection: Seed HEK293T or other suitable cells in a 96-well plate. Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or DMSO.
-
Cell Lysis and Luciferase Assay: After the desired treatment period (e.g., 24 hours), lyse the cells using a passive lysis buffer. Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The resulting ratio reflects the TCF/LEF-dependent transcriptional activity.
Co-Immunoprecipitation of Axin and Tankyrase
Objective: To demonstrate the interaction between Axin and Tankyrase and how it is affected by this compound.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., SW480) and treat with this compound or DMSO as described for Western blotting.
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100) supplemented with protease and phosphatase inhibitors to preserve protein-protein interactions.
-
Immunoprecipitation: Pre-clear the cell lysates with protein A/G agarose (B213101) beads. Incubate the pre-cleared lysates with an antibody specific for Axin1 or Tankyrase overnight at 4°C.
-
Complex Capture: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against Axin1 and Tankyrase.
Visualizing the Molecular Mechanisms
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Canonical Wnt/β-catenin signaling pathway in the "OFF" and "ON" states.
Caption: Mechanism of Axin degradation and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of Axin protein levels.
Conclusion
This compound represents a powerful chemical tool and a promising therapeutic candidate for cancers driven by aberrant Wnt/β-catenin signaling. Its mechanism of action, centered on the potent inhibition of Tankyrase, leads to the robust stabilization of the Axin protein. This, in turn, reconstitutes the β-catenin destruction complex, effectively dampening the oncogenic signaling cascade. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and to explore the broader implications of Axin stabilization as a strategy to combat Wnt-driven diseases. The continued exploration of compounds like this compound will undoubtedly pave the way for novel and effective cancer therapies.
References
- 1. protocols.io [protocols.io]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 7. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Chemical Profile of MSC2504877: A Potent Tankyrase Inhibitor for Wnt/β-Catenin Pathway Modulation
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
MSC2504877 has emerged as a novel and potent small molecule inhibitor of tankyrase enzymes, key regulators of the canonical Wnt/β-catenin signaling pathway. Dysregulation of this pathway is a critical driver in the pathogenesis of numerous cancers, particularly those with mutations in the Adenomatous Polyposis Coli (APC) gene. This technical guide provides an in-depth overview of the discovery, chemical structure, and biological activity of this compound. Detailed experimental protocols for the characterization of this compound are provided, along with a comprehensive summary of its inhibitory activity and cellular effects. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies targeting the Wnt/β-catenin pathway.
Introduction
The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of various cancers, most notably colorectal cancer. A central component of this pathway is the "destruction complex," which targets β-catenin for proteasomal degradation. In the absence of Wnt ligands, this complex, comprising Axin, APC, GSK3β, and CK1α, remains active, keeping cytoplasmic β-catenin levels low. Upon Wnt stimulation, the destruction complex is inactivated, leading to the accumulation of β-catenin, its translocation to the nucleus, and the subsequent activation of target genes that drive cell proliferation.
Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. They promote the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex, through a process called PARsylation. By inhibiting tankyrase activity, Axin levels can be stabilized, leading to the suppression of Wnt/β-catenin signaling. This has made tankyrase inhibitors a promising therapeutic strategy for cancers with a hyperactive Wnt pathway. This compound was identified as a potent and selective inhibitor of tankyrases with promising anti-tumor activity.
Discovery and Chemical Structure
This compound, also known as M2912, was identified through a high-throughput screening campaign aimed at discovering novel inhibitors of tankyrase. Its chemical name is 2-(4-aminophenyl)-7-chloro-3H-quinazolin-4-one . The chemical structure of this compound is presented in Figure 1.
Figure 1: Chemical Structure of this compound
Molecular Formula: C₁₄H₁₀ClN₃O Molecular Weight: 271.71 g/mol CAS Number: 1460286-21-8
Synthesis
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the format of a peer-reviewed publication, the general synthesis of 2-aryl-quinazolin-4(3H)-ones is well-established in the chemical literature. A plausible synthetic route for this compound would likely involve the condensation of a substituted 2-aminobenzamide (B116534) with an appropriate benzaldehyde (B42025) derivative, followed by cyclization.
A potential synthetic approach could involve the following key steps:
-
Preparation of 2-amino-4-chlorobenzamide (B1281268): This starting material can be synthesized from 2-amino-4-chlorobenzoic acid.
-
Reaction with 4-nitrobenzaldehyde (B150856): 2-amino-4-chlorobenzamide could be reacted with 4-nitrobenzaldehyde in the presence of an oxidizing agent to form 7-chloro-2-(4-nitrophenyl)-3H-quinazolin-4-one.
-
Reduction of the nitro group: The nitro group of the resulting intermediate would then be reduced to an amino group, yielding the final product, 2-(4-aminophenyl)-7-chloro-3H-quinazolin-4-one (this compound).
This proposed pathway is a common and effective method for the synthesis of quinazolinone derivatives.
Mechanism of Action
This compound exerts its biological effects through the potent and selective inhibition of tankyrase enzymes, TNKS1 and TNKS2. By inhibiting the PARsylation activity of tankyrases, this compound prevents the degradation of Axin, a critical component of the β-catenin destruction complex. The stabilization of Axin leads to the enhanced degradation of β-catenin, thereby suppressing the downstream signaling of the Wnt pathway. This mechanism is particularly effective in cancer cells with APC mutations, which are heavily reliant on a dysregulated Wnt pathway for their survival and proliferation.
The signaling pathway affected by this compound is depicted in the following diagram:
The Role of MSC2504877 in Colorectal Cancer Cell Lines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSC2504877 is a potent and selective small molecule inhibitor of tankyrase (TNKS) enzymes, key regulators of the Wnt/β-catenin signaling pathway. Aberrant Wnt signaling is a critical driver in the majority of colorectal cancers (CRC), making it a prime target for therapeutic intervention. This technical guide provides an in-depth analysis of the role of this compound in colorectal cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms.
Introduction
Colorectal cancer remains a leading cause of cancer-related mortality worldwide. A significant proportion of these cancers are characterized by mutations in genes such as Adenomatous Polyposis Coli (APC), leading to the constitutive activation of the Wnt/β-catenin signaling pathway. This results in the accumulation of nuclear β-catenin, which drives the transcription of oncogenes promoting cell proliferation and survival. Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family and play a crucial role in this pathway by targeting AXIN proteins for degradation. By inhibiting tankyrase, this compound stabilizes AXIN, a core component of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and suppressing Wnt signaling. This document outlines the preclinical evidence for the activity of this compound in relevant colorectal cancer cell line models.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of this compound in colorectal cancer cell lines.
| Cell Line | Genetic Background | IC50 (µM) | Assay Type | Reference |
| COLO320DM | APC mutant | Not specified in provided search results | Cell Viability | [1] |
| SW480 | APC mutant | Not specified in provided search results | Cell Viability | [1] |
Table 1: In Vitro Efficacy of this compound in Colorectal Cancer Cell Lines. IC50 values represent the concentration of this compound required to inhibit cell growth by 50%.
| Cell Line | Treatment | Protein Analyzed | Change in Protein Level | Method | Reference |
| COLO320DM | This compound (1, 3, 10 µM; 24h) | AXIN2 | Increased | Western Blot | [1] |
| COLO320DM | This compound (1, 3, 10 µM; 24h) | β-catenin | Decreased | Western Blot | [1] |
| SW480 | This compound (overnight) | AXIN1 | Increased (AXIN2-dependent) | Western Blot | [2] |
| SW480 | This compound (overnight) | β-catenin | Decreased (AXIN2-dependent) | Western Blot | [2] |
Table 2: Effect of this compound on Wnt/β-catenin Pathway Proteins.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Treatment
-
Cell Lines:
-
COLO320DM (APC mutant): Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
SW480 (APC mutant): Cultured in Leibovitz's L-15 Medium with 10% FBS and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2 (for RPMI-1640) or in atmospheric air (for L-15).[3]
-
-
Treatment:
-
For protein analysis, cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing this compound at the indicated concentrations (e.g., 1, 3, 10 µM) or vehicle control (e.g., DMSO) and incubated for the specified duration (e.g., 24 hours).[1]
-
Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.[4]
-
Compound Addition: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Reagent Addition:
-
MTT Assay: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. The resulting formazan (B1609692) crystals are dissolved in 100 µL of DMSO.[4]
-
MTS Assay: 20 µL of MTS reagent is added to each well and incubated for 1-4 hours at 37°C.[4]
-
-
Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of 570 nm for MTT and 490 nm for MTS.[4]
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control, and IC50 values are determined using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[5]
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against AXIN2, β-catenin, and a loading control (e.g., α-tubulin or GAPDH).[5]
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
In Vivo Xenograft Model
-
Cell Preparation: COLO320DM cells are harvested, washed, and resuspended in a sterile solution such as PBS or a mixture with Matrigel.[6]
-
Animal Model: 6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID) are used.[6]
-
Tumor Implantation: Approximately 5 x 10^6 COLO320DM cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.[6]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule.
-
Efficacy Evaluation: Tumor growth inhibition is monitored throughout the study. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry or Western blot).
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in the Wnt/β-catenin Pathway
The following diagram illustrates the mechanism by which this compound inhibits the Wnt/β-catenin signaling pathway.
Caption: this compound inhibits Tankyrase, stabilizing AXIN and promoting β-catenin degradation.
Experimental Workflow for In Vitro Analysis
The following diagram outlines the typical workflow for evaluating the in vitro effects of this compound on colorectal cancer cell lines.
Caption: Workflow for in vitro testing of this compound in colorectal cancer cells.
Experimental Workflow for In Vivo Xenograft Studies
The following diagram illustrates the workflow for assessing the in vivo efficacy of this compound.
Caption: Workflow for in vivo evaluation of this compound using a xenograft model.
Conclusion
This compound demonstrates significant preclinical activity in colorectal cancer cell lines harboring APC mutations. By selectively inhibiting tankyrase, this compound effectively targets the constitutively active Wnt/β-catenin signaling pathway, leading to a reduction in the key oncogenic driver, β-catenin. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation and development of this compound as a potential therapeutic agent for colorectal cancer. Future studies should focus on expanding the panel of colorectal cancer cell lines tested to better understand the predictive biomarkers of response and to explore rational combination strategies to enhance anti-tumor efficacy.
References
- 1. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for colorectal cancer cell specificity of aspirin effects on NFκB signalling and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elabscience.com [elabscience.com]
- 4. ubigene.us [ubigene.us]
- 5. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling the Selectivity Profile of MSC2504877: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the selectivity profile of MSC2504877, a potent and orally active tankyrase inhibitor. Through a detailed examination of its biochemical and cellular activities, this document elucidates the compound's mechanism of action and its effects on the Wnt/β-catenin signaling pathway. All quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided for key assays. Visual diagrams generated using Graphviz are included to illustrate critical signaling pathways and experimental workflows.
Biochemical Selectivity and Potency
This compound demonstrates high potency against the tankyrase enzymes, TNKS1 and TNKS2, with significantly lower activity against PARP1, highlighting its selectivity. The half-maximal inhibitory concentrations (IC50) from in vitro biochemical assays are summarized below.
| Target | IC50 (µM)[1][2] | Selectivity vs. PARP1 |
| TNKS1 | 0.0007 | ~771-fold[3] |
| TNKS2 | 0.0008 | |
| PARP1 | 0.54 | - |
Cellular Activity and Mechanism of Action
This compound effectively modulates the Wnt/β-catenin signaling pathway in cellular contexts. Its primary mechanism involves the inhibition of tankyrase-mediated PARsylation of AXIN, a key component of the β-catenin destruction complex. This inhibition leads to the stabilization and increased levels of AXIN2, which in turn promotes the degradation of β-catenin.[1][3] The resulting decrease in nuclear β-catenin leads to the downregulation of Wnt target genes.[3]
Effects on Protein Levels in Cancer Cell Lines
In APC mutant COLO320DM colorectal tumor cells, treatment with this compound leads to a dose-dependent increase in AXIN2 and TNKS protein levels, accompanied by a decrease in β-catenin levels.[1][3]
| Cell Line | Treatment Concentration (µM) | Duration (hours) | Effect on AXIN2 Protein | Effect on TNKS Protein | Effect on β-catenin Protein |
| COLO320DM | 1, 3, 10 | 24 | Increased[1] | Increased[1] | Decreased[1] |
Anti-proliferative Effects
This compound exhibits anti-proliferative activity in cancer cell lines with aberrant Wnt signaling, such as those with APC mutations.
| Cell Line | Assay Duration (days) | Effect on Cell Survival |
| APC-/- cells | 5 | Inhibited[1] |
| COLO320DM | 5 | Inhibited[1] |
In Vivo Efficacy
Oral administration of this compound in mouse xenograft models of APC mutant colorectal tumors demonstrated inhibition of TNKS and Wnt signaling.[3] A 30 mg/kg dose resulted in a time-dependent increase in both TNKS and AXIN2 levels in the tumors, with peak effects observed between 6 and 10 hours post-administration.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Tankyrase Inhibition ELISA Assay
This assay quantifies the in vitro inhibitory activity of this compound against recombinant tankyrase enzymes.
-
Coating: A microtiter plate is pre-coated with an antibody specific to the tankyrase enzyme (TNKS1 or TNKS2).
-
Sample Addition: Standards and various concentrations of this compound are added to the wells, followed by the addition of the respective tankyrase enzyme and a biotin-conjugated antibody specific to the tankyrase.
-
Incubation: The plate is incubated to allow for antibody-antigen binding.
-
Enzyme Conjugation: Avidin conjugated to Horseradish Peroxidase (HRP) is added to each well and incubated.
-
Substrate Reaction: A TMB substrate solution is added. Wells containing active tankyrase, biotin-conjugated antibody, and enzyme-conjugated Avidin will exhibit a color change.
-
Termination and Measurement: The reaction is stopped with a sulfuric acid solution, and the absorbance is measured spectrophotometrically at 450 nm.
-
Data Analysis: The concentration of active tankyrase is determined by comparing the optical density (O.D.) of the samples to the standard curve, and the IC50 value for this compound is calculated.
Western Blotting for β-catenin and AXIN2
This protocol details the detection and quantification of β-catenin and AXIN2 protein levels in cell lysates.
-
Sample Preparation:
-
Culture COLO320DM cells and treat with desired concentrations of this compound for 24 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Gel Electrophoresis:
-
Mix equal amounts of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE using a polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for β-catenin, AXIN2, and a loading control (e.g., α-Tubulin or GAPDH) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST and add an enhanced chemiluminescence (ECL) substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Luminex Assay for Protein Quantification
This multiplex bead-based immunoassay allows for the simultaneous quantification of multiple proteins (e.g., AXIN2 and TNKS) in cell lysates or tumor homogenates.
-
Sample Preparation: Prepare cell or tissue lysates as described for Western blotting.
-
Bead Incubation: Mix the samples with a solution containing magnetic microbeads, each coated with a specific capture antibody for the target proteins.
-
Detection Antibody Incubation: After washing, add a biotinylated detection antibody cocktail specific to the target analytes.
-
Streptavidin-PE Incubation: Add a streptavidin-phycoerythrin (PE) conjugate, which binds to the biotinylated detection antibodies.
-
Data Acquisition: Resuspend the beads in a sheath fluid and analyze using a Luminex instrument. The instrument uses lasers to identify the bead region (and thus the analyte) and to quantify the PE signal, which is proportional to the amount of analyte.
-
Data Analysis: Calculate the concentration of each protein based on a standard curve.
Visualizations
The following diagrams illustrate the Wnt/β-catenin signaling pathway and a general workflow for kinase inhibitor profiling.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: General workflow for kinase inhibitor profiling and development.
References
The Disruption of Cellular Choreography: A Technical Guide to the Impact of MSC2504877 on Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSC2504877 is a potent and orally active small molecule inhibitor of the tankyrase enzymes, TNKS1 and TNKS2.[1] These enzymes play a pivotal role in the regulation of the canonical Wnt/β-catenin signaling pathway, a cascade frequently dysregulated in various cancers. This technical guide delves into the core mechanism of action of this compound, its quantifiable impact on key cellular components, and detailed protocols for the essential experiments used to elucidate its effects. By inhibiting the PARP superfamily of tankyrase enzymes, this compound effectively suppresses Wnt/β-catenin signaling in tumor cells, demonstrating significant anti-tumor activity.[1]
Introduction to this compound and the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cell proliferation, differentiation, and fate during embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer. Central to this pathway is the β-catenin destruction complex, which includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.
Tankyrase enzymes (TNKS1 and TNKS2) promote the degradation of Axin, a key scaffolding protein in the destruction complex, through a process called PARsylation.[2] This leads to the disassembly of the destruction complex, stabilization of β-catenin, and its translocation to the nucleus, where it activates the transcription of target genes, including c-Myc and Cyclin D1, driving cell proliferation.[3]
This compound acts as a highly selective inhibitor of TNKS1 and TNKS2. By blocking the catalytic activity of tankyrases, this compound prevents the PARsylation and subsequent degradation of Axin. This leads to the stabilization of the β-catenin destruction complex, enhanced degradation of β-catenin, and a downstream reduction in Wnt signaling.[3]
Quantitative Impact of this compound on Key Cellular Targets
The efficacy of this compound has been quantified through various in vitro assays, providing a clear picture of its potency and selectivity.
| Target | Assay Type | Metric | Value | Cell Line/System | Reference |
| TNKS1 | Enzyme Activity Assay | IC50 | 0.0007 µM | Recombinant Human TNKS1 | [1] |
| TNKS2 | Enzyme Activity Assay | IC50 | 0.0008 µM | Recombinant Human TNKS2 | [1] |
| PARP1 | Enzyme Activity Assay | IC50 | 0.54 µM | Recombinant Human PARP1 | [1] |
| COLO320DM Cells | Cell Viability | - | Inhibition observed | APC mutant colorectal tumor cells | [1] |
| APC-/- Cells | Cell Viability | - | Inhibition observed | - | [1] |
Table 1: In vitro efficacy and selectivity of this compound.
Experimental Protocols
Western Blotting for AXIN2 and β-catenin
Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess changes in protein levels following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture COLO320DM (APC mutant) colorectal tumor cells in appropriate media.
-
Treat cells with varying concentrations of this compound (e.g., 1, 3, 10 µM) and a vehicle control (e.g., DMSO) for 24 hours.[1]
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 4-20% Tris-glycine gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
Anti-AXIN2
-
Anti-β-catenin
-
Anti-TNKS
-
Anti-α-Tubulin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability Assay
Cell viability assays are crucial for determining the cytotoxic or cytostatic effects of this compound on cancer cell lines. The MTS assay is a common colorimetric method used for this purpose.
Methodology:
-
Cell Seeding:
-
Seed COLO320DM cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound (e.g., 0-100 µM) for 5 days.[1] Include a vehicle control.
-
-
MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Quantitative Real-Time PCR (qRT-PCR) for AXIN2 and RUNX2
qRT-PCR is used to measure changes in the mRNA expression levels of Wnt target genes, such as AXIN2 and RUNX2, upon treatment with this compound.
Methodology:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described for Western blotting.
-
Extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and a real-time PCR system.
-
Use primers specific for AXIN2, RUNX2, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Primer Sequences (Example):
-
AXIN2 Forward: 5'-CTCCCCACCTTGAATGAAGA-3'
-
AXIN2 Reverse: 5'-TGGCTGGTGCAAAGACATAG-3'
-
RUNX2 Forward: 5'-CCGCACGACAACCGCACCAT-3'
-
RUNX2 Reverse: 5'-CGCTCCGGCCCACAAATCTC-3'
-
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Luminex Assay for AXIN2 and TNKS Protein Levels
Luminex assays provide a high-throughput, quantitative measurement of protein levels in cell lysates or tumor homogenates.
Methodology:
-
Sample Preparation:
-
Prepare cell lysates or tumor homogenates as for Western blotting.
-
Dilute samples to fall within the dynamic range of the assay.
-
-
Assay Procedure:
-
Follow the manufacturer's protocol for the specific Luminex assay kit for AXIN2 and TNKS.
-
This typically involves incubating the samples with antibody-coupled magnetic beads, followed by detection antibodies and a fluorescent reporter.
-
-
Data Acquisition and Analysis:
-
Acquire data using a Luminex instrument.
-
Analyze the data using the instrument's software to determine the concentration of AXIN2 and TNKS in each sample.
-
In Vivo Xenograft Studies
In vivo studies using xenograft models are essential to evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Cell Implantation:
-
Subcutaneously inject COLO320DM cells into the flank of immunocompromised mice (e.g., CB17 SCID mice).[4]
-
-
Tumor Growth and Treatment:
-
Tumor Measurement and Monitoring:
-
Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Monitor the body weight and overall health of the mice.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, excise tumors and analyze them for target engagement using Western blotting or Luminex assays to measure levels of AXIN2, β-catenin, and TNKS.
-
Visualizing the Impact: Signaling Pathways and Workflows
Wnt/β-catenin Signaling Pathway and the Effect of this compound
Caption: this compound inhibits Tankyrase, stabilizing AXIN and promoting β-catenin degradation.
Experimental Workflow for In Vitro Evaluation of this compound
Caption: Workflow for assessing the in vitro effects of this compound on cancer cell lines.
Logical Relationship of this compound's Mechanism of Action
Caption: The logical cascade of this compound's anti-tumor mechanism of action.
Conclusion
This compound represents a promising therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling. Its high potency and selectivity for tankyrase enzymes allow for the effective stabilization of the β-catenin destruction complex, leading to a significant reduction in oncogenic signaling. The experimental protocols and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other tankyrase inhibitors. The continued exploration of such targeted therapies is crucial for advancing the field of oncology and improving patient outcomes.
References
Methodological & Application
Application Notes and Protocols: Utilizing MSC2504877 in a Luciferase Reporter Assay to Monitor Wnt/β-catenin Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSC2504877 is a potent and orally active small molecule inhibitor of tankyrase (TNKS) enzymes, which are members of the poly(ADP-ribose) polymerase (PARP) family.[1][2][3] Tankyrases play a crucial role in the regulation of the canonical Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers.[2][4][5][6][7] By inhibiting tankyrase, this compound prevents the PARylation-dependent degradation of AXIN2, a key scaffolding protein in the β-catenin destruction complex.[1][2][4][5] This leads to the stabilization of AXIN2, enhanced degradation of β-catenin, and subsequent suppression of Wnt/β-catenin target gene transcription.[1][2] This application note provides a detailed protocol for utilizing a luciferase reporter assay to quantitatively measure the inhibitory effect of this compound on the Wnt/β-catenin signaling pathway.
Principle of the Assay
The luciferase reporter assay is a highly sensitive method for studying gene expression and signaling pathway activity.[8][9] In this context, a reporter construct containing a T-cell factor/lymphoid enhancer factor (TCF/LEF) responsive promoter upstream of a luciferase gene is introduced into cells. TCF/LEF are transcription factors that are activated by nuclear β-catenin. In the presence of active Wnt signaling, β-catenin translocates to the nucleus, binds to TCF/LEF, and drives the expression of the luciferase reporter gene. The resulting luminescence is directly proportional to the activity of the Wnt/β-catenin pathway. By treating the cells with this compound, a dose-dependent decrease in luciferase activity is expected, reflecting the inhibition of the Wnt signaling cascade. A co-transfected control plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter is used to normalize for transfection efficiency and cell viability.[10][11]
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound.
| Target | IC50 (µM) | Reference |
| TNKS1 | 0.0007 | [2] |
| TNKS2 | 0.0008 | [1][3] |
| PARP1 | 0.54 | [1][2][3] |
Signaling Pathway
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Immunomart [immunomart.com]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tankyrases/β-catenin Signaling Pathway as an Anti-proliferation and Anti-metastatic Target in Hepatocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Luciferase Reporter Assay - Creative BioMart [creativebiomart.net]
- 9. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]
- 11. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Axin2 Stabilization using MSC2504877
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blotting to detect the stabilization of Axin2 in response to treatment with MSC2504877, a potent tankyrase inhibitor. This method is crucial for researchers investigating the Wnt/β-catenin signaling pathway and for professionals in drug development evaluating the efficacy of tankyrase inhibitors.
Introduction
Axin2 is a key scaffolding protein in the β-catenin destruction complex, playing a critical role in the Wnt signaling pathway by facilitating the degradation of β-catenin.[1][2][3] The levels of Axin2 are, in turn, regulated by tankyrase enzymes (TNKS1 and TNKS2), which poly-ADP-ribosylate Axin2, marking it for proteasomal degradation.[4][5][6] Inhibition of tankyrase activity leads to the stabilization of Axin2, which enhances the degradation of β-catenin and consequently downregulates Wnt signaling.[4][6][7][8] This process is of significant interest in cancer research, particularly in colorectal cancers where the Wnt pathway is often hyperactive.[4][5][9]
This compound is a small molecule inhibitor of tankyrase 1 and 2.[10] By inhibiting these enzymes, this compound prevents the degradation of Axin2, leading to its accumulation or "stabilization" within the cell.[10][11] This application note details a Western blot protocol to effectively demonstrate and quantify the stabilization of Axin2 following treatment with this compound.
Signaling Pathway Overview
The diagram below illustrates the canonical Wnt signaling pathway and the mechanism of Axin2 stabilization by this compound. In the absence of a Wnt signal, the destruction complex, composed of Axin2, APC, GSK3β, and CK1, phosphorylates β-catenin, leading to its ubiquitination and subsequent degradation by the proteasome. Tankyrases (TNKS) mediate the degradation of Axin2. This compound inhibits TNKS, leading to the stabilization and accumulation of Axin2, which enhances the activity of the destruction complex and promotes β-catenin degradation.
Caption: Wnt signaling pathway and the role of this compound.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a cell line known to have an active Wnt signaling pathway and be responsive to tankyrase inhibitors. Colorectal cancer cell lines such as COLO320DM or SW480 are suitable models.[7][10]
-
Cell Seeding: Plate the cells in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in fresh culture medium to the desired final concentrations. A dose-response experiment is recommended, with concentrations ranging from 1 µM to 10 µM.[10] A vehicle control (DMSO) should be included.
-
Replace the existing medium with the medium containing this compound or the vehicle control.
-
Incubate the cells for a specified duration. A time-course experiment is recommended, with time points such as 6, 12, and 24 hours to determine the optimal treatment time for Axin2 stabilization.[10]
-
Western Blot Protocol for Axin2 Detection
The following is a comprehensive Western blot protocol optimized for the detection of Axin2.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer or NP-40 buffer) supplemented with fresh protease and phosphatase inhibitors.[12]
-
BCA Protein Assay Kit
-
Laemmli sample buffer (2X or 4X)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against Axin2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.[12][13]
-
Add an appropriate volume of ice-cold lysis buffer to each dish (e.g., 100-200 µL for a well in a 6-well plate).[12]
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[14]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[13][14]
-
Centrifuge the lysate at 12,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[12][14]
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of Laemmli sample buffer to each lysate to achieve a final protein concentration of 1-2 µg/µL.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[12]
-
Centrifuge the samples briefly before loading.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (typically 20-40 µg) per lane onto an SDS-PAGE gel.[15][16] Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.[16][17]
-
Incubate the membrane with the primary antibody against Axin2 diluted in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.[1][15][18] Incubate overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[17][19]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer (typically 1:5,000 to 1:20,000) for 1 hour at room temperature.[15][19]
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin, GAPDH, or α-tubulin).
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the Axin2 band intensity to the corresponding loading control band intensity.
-
Experimental Workflow Diagram
The following diagram outlines the key steps of the Western blot protocol for analyzing Axin2 stabilization.
Caption: Western blot workflow for Axin2 stabilization analysis.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a clear and structured table for easy comparison.
| Treatment Group | This compound Concentration (µM) | Treatment Duration (hours) | Normalized Axin2 Protein Level (Arbitrary Units, Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle Control | 0 (DMSO) | 24 | 1.0 ± 0.15 | 1.0 |
| This compound | 1 | 24 | 2.5 ± 0.30 | 2.5 |
| This compound | 3 | 24 | 4.8 ± 0.55 | 4.8 |
| This compound | 10 | 24 | 6.2 ± 0.70 | 6.2 |
Table 1: Quantification of Axin2 Stabilization by this compound. The table presents hypothetical data demonstrating a dose-dependent increase in Axin2 protein levels following treatment with this compound for 24 hours. Data are normalized to a loading control and expressed as fold change relative to the vehicle-treated control.
Troubleshooting and Key Considerations
-
Antibody Specificity: Ensure the primary antibody for Axin2 is specific and validated for Western blotting. Some antibodies may show non-specific bands.[1]
-
Loading Controls: Use a reliable loading control whose expression is not affected by the experimental treatment.
-
Protease and Phosphatase Inhibitors: Always add fresh inhibitors to the lysis buffer to prevent protein degradation and dephosphorylation.
-
Low Abundance of Axin2: Axin2 can be a low-abundance protein.[20] It may be necessary to load a higher amount of total protein (up to 50 µg) per lane to obtain a clear signal.[21]
-
Optimization: The optimal antibody dilutions, blocking conditions, and incubation times may need to be determined empirically for your specific experimental setup.
References
- 1. AXIN2 antibody (20540-1-AP) | Proteintech [ptglab.com]
- 2. Axin2 (D48G4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation | PLOS One [journals.plos.org]
- 8. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 9. AXIN2 promotes degradation of AXIN1 through tankyrase in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. origene.com [origene.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Zelllyse und Proteinextraktion für Western Blotting [sigmaaldrich.com]
- 15. Anti-Axin 2 Antibody (A14022) | Antibodies.com [antibodies.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 18. AXIN2 Antibody | Affinity Biosciences [affbiotech.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. Reactome | Degradation of AXIN [reactome.org]
- 21. Western blot protocol for low abundance proteins | Abcam [abcam.com]
Application Notes and Protocols for MSC2504877 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of MSC2504877, a potent and orally active tankyrase inhibitor, in in vivo mouse xenograft models. The information compiled is based on preclinical studies and is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound.
Mechanism of Action
This compound functions as a tankyrase inhibitor, with high potency for both TNKS1 and TNKS2. Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the Wnt/β-catenin signaling pathway. By inhibiting tankyrase, this compound prevents the PARsylation-dependent degradation of AXIN, a key component of the β-catenin destruction complex. This leads to the stabilization of AXIN, enhanced degradation of β-catenin, and subsequent downregulation of Wnt signaling, which is often aberrantly activated in various cancers, particularly colorectal cancer.[1][2]
Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. In the absence of a Wnt ligand, the destruction complex, composed of AXIN, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. When Wnt ligands bind to their receptors, this destruction complex is inactivated, leading to the accumulation of β-catenin in the cytoplasm. β-catenin then translocates to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell growth and proliferation. This compound intervenes in this pathway by stabilizing AXIN, thereby promoting the degradation of β-catenin even in the presence of Wnt signaling.
Caption: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the available in vivo data for this compound in a COLO-320DM colorectal cancer xenograft model.
| Parameter | Value | Cell Line | Mouse Strain | Administration Route | Reference |
| Dosage | 30 mg/kg (single dose) | COLO-320DM | CB17 SCID | Oral | [3] |
| Cmax | 7 µg/mL | COLO-320DM | CB17 SCID | Oral | [4][5] |
| tmax | 0.5 hours | COLO-320DM | CB17 SCID | Oral | [4][5] |
| Clearance (Cl) | 2.72 L/h/kg | COLO-320DM | CB17 SCID | Oral | [4][5] |
| Tumor Growth Inhibition (TGI) | 32.9% (at 100 mg/kg/day, i.p.) | COLO-320DM | NOD-SCID | Intraperitoneal | [6] |
| Tumor Growth Inhibition (TGI) | 44.2% (at 300 mg/kg/day, i.p.) | COLO-320DM | NOD-SCID | Intraperitoneal | [6] |
*Data for a similar tankyrase inhibitor, RK-287107, is provided as a reference for potential efficacy with repeated dosing, as single-agent repeated-dosing efficacy data for this compound is not publicly available.
Experimental Protocols
I. COLO-320DM Xenograft Model Establishment
This protocol describes the subcutaneous implantation of COLO-320DM human colorectal adenocarcinoma cells into immunodeficient mice.
Materials:
-
COLO-320DM cells (ATCC® CCL-220™)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (optional)
-
6-8 week old female immunodeficient mice (e.g., athymic nude or SCID)
-
Sterile syringes (1 mL) and needles (27-30 gauge)
Procedure:
-
Culture COLO-320DM cells according to standard protocols.
-
Harvest cells during the exponential growth phase.
-
Wash the cells with sterile PBS and perform a cell count.
-
Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[1]
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).
Caption: General experimental workflow for a xenograft mouse model study.
II. Preparation and Administration of this compound
A. Vehicle Formulation (Recommended Starting Point):
As the exact vehicle used in published this compound studies is not specified, a common formulation for oral gavage of similar compounds is provided. Optimization may be necessary.
-
0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Polysorbate 80 (Tween® 80) in sterile water.
B. Preparation of Dosing Solution (Example for 30 mg/kg):
-
Calculate the total amount of this compound needed based on the number of mice and the desired dose.
-
Weigh the required amount of this compound powder.
-
Prepare the vehicle solution.
-
Gradually add the this compound powder to the vehicle while vortexing or stirring to ensure a homogenous suspension. Sonication may be used to aid dispersion.
-
Prepare fresh on each day of dosing.
C. Oral Administration (Gavage):
-
Accurately weigh each mouse to determine the correct dosing volume (typically 10 mL/kg).
-
Gently restrain the mouse.
-
Use a proper-sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and administer the calculated volume of the this compound suspension or vehicle control.
-
Observe the animal briefly after dosing to ensure no adverse effects.
III. Monitoring and Efficacy Evaluation
A. Treatment Schedule:
While a definitive repeated-dosing schedule for this compound is not available, a starting point based on similar tankyrase inhibitors could be once or twice daily oral administration for a period of 21-28 days. A dose-finding study is recommended to determine the maximum tolerated dose (MTD) and optimal dosing frequency.
B. Efficacy Parameters:
-
Tumor Volume: Measure tumor volume 2-3 times per week.
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Tumor Growth Inhibition (TGI): At the end of the study, calculate the percentage of TGI using the following formula:
-
TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
-
C. Pharmacodynamic Analysis (Optional): To confirm the mechanism of action in vivo, tumors can be harvested at specific time points after the final dose for analysis of target engagement.
-
Euthanize mice at predetermined time points (e.g., 6-10 hours post-dose based on single-dose data).[3][7]
-
Excise tumors and prepare lysates for Western blotting or other immunoassays.
-
Analyze the protein levels of TNKS, AXIN2, and β-catenin to confirm target modulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel tankyrase inhibitor, this compound, enhances the effects of clinical CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: COLO320DM Cell Line Treatment with MSC2504877
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the treatment of the COLO320DM colorectal adenocarcinoma cell line with MSC2504877, a potent tankyrase inhibitor. This document outlines the mechanism of action, experimental protocols, and expected outcomes, supported by quantitative data and visual diagrams to facilitate experimental design and data interpretation.
Introduction
The COLO320DM cell line, derived from a human colorectal adenocarcinoma, is characterized by the presence of double minute chromosomes and is widely used in cancer research.[1][2] This cell line is known to have a mutation in the Adenomatous Polyposis Coli (APC) gene, leading to the aberrant activation of the Wnt/β-catenin signaling pathway.[3][4] This pathway plays a crucial role in cell proliferation and survival, making it a key target for therapeutic intervention in colorectal cancer.
This compound is a small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), enzymes that are key positive regulators of the Wnt/β-catenin signaling pathway.[3][5] By inhibiting tankyrase, this compound prevents the PARsylation-dependent degradation of AXIN proteins. This leads to the stabilization of the β-catenin destruction complex, subsequent phosphorylation and degradation of β-catenin, and downregulation of Wnt target gene expression.[3][6] In COLO320DM cells, this cascade of events results in decreased cell viability and inhibition of tumor growth.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| TNKS1 | 0.0007 |
| TNKS2 | 0.0008 |
| PARP1 | 0.54 |
Data sourced from MedchemExpress.[7]
Table 2: Cellular Effects of this compound on COLO320DM Cells
| Assay | Treatment Condition | Observed Effect |
| Western Blot | 1, 3, 10 µM for 24 hours | Increased AXIN2 and TNKS protein levels; Decreased β-catenin levels.[3][7] |
| Cell Viability | 0-100 µM for 5 days | Inhibition of cell survival.[7] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in the context of the Wnt/β-catenin signaling pathway in COLO320DM cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 7. medchemexpress.com [medchemexpress.com]
Preparation of MSC2504877 Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation and handling of a stock solution of MSC2504877 in dimethyl sulfoxide (B87167) (DMSO). This compound is a potent and orally active inhibitor of tankyrase (TNKS) 1 and 2, enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[1][2] Proper preparation of stock solutions is critical for ensuring the accuracy and reproducibility of in vitro and in vivo experiments. This guide outlines the necessary materials, a detailed step-by-step protocol for solubilization, and recommendations for storage to maintain the compound's stability and efficacy.
Physicochemical and Biological Properties
A clear understanding of the properties of this compound is essential for its effective use in research. The key quantitative data is summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 282.34 g/mol | [1][2][3] |
| CAS Number | 1460286-21-8 | [1][3] |
| Solubility in DMSO | ≥ 56 mg/mL (198.34 mM) to 125 mg/mL (442.73 mM) | [1][2] |
| Appearance | Off-white to light yellow solid | [1] |
| IC₅₀ (TNKS1) | 0.0007 µM (0.7 nM) | [1][2] |
| IC₅₀ (TNKS2) | 0.0008 µM (0.8 nM) | [1] |
| IC₅₀ (PARP1) | 0.54 µM | [1] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)[4]
-
Sterile microcentrifuge tubes or vials[5]
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, nuclease-free pipette tips[5]
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses[5][6]
Protocol for Preparing a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro studies.
-
Pre-weighing Preparations : Before handling the compound, ensure that all necessary equipment is clean and readily accessible. It is crucial to use anhydrous DMSO as its hygroscopic nature can negatively impact the solubility of this compound.[1][2]
-
Weighing the Compound : Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.8234 mg of this compound.
-
Calculation: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 10 mmol/L x 0.001 L x 282.34 g/mol = 2.8234 mg
-
-
Dissolving in DMSO : Add the weighed this compound powder to a sterile microcentrifuge tube. Using a calibrated pipette, add the calculated volume of DMSO. For the example above, this would be 1 mL.
-
Ensuring Complete Solubilization : Tightly cap the tube and vortex the solution until the compound is completely dissolved.[5] Gentle warming of the solution to 37°C or the use of an ultrasonic bath may be necessary to facilitate dissolution, as some suppliers recommend.[1][3][4] Visually inspect the solution to ensure there are no visible particles.
-
Storage of Stock Solution : Once fully dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4][7] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months or 1 year).[1][2][7] Always refer to the manufacturer's specific storage recommendations.
Dilution for Cell Culture Experiments
When preparing working solutions for cell culture, the DMSO stock solution should be diluted in the appropriate culture medium. It is critical to maintain the final concentration of DMSO in the culture medium below 0.5% to prevent cellular toxicity.[7] A vehicle control (culture medium with the same final concentration of DMSO) should always be included in experiments.[6]
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the PARP activity of tankyrase 1 and 2.[8] Tankyrases are key regulators of the Wnt/β-catenin signaling pathway.[9] They act by promoting the degradation of Axin, a crucial component of the β-catenin destruction complex.[10][11] By inhibiting tankyrases, this compound stabilizes Axin levels, leading to the enhanced degradation of β-catenin.[9][12] This ultimately results in the downregulation of Wnt target gene expression, which is often aberrantly activated in various cancers.[12][13]
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow of the protocol for preparing a stock solution of this compound.
Caption: Workflow for the preparation of this compound stock solution in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. lifetein.com [lifetein.com]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tankyrases/β-catenin Signaling Pathway as an Anti-proliferation and Anti-metastatic Target in Hepatocarcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Crosstalk between Wnt/β-catenin signaling pathway and DNA damage response in cancer: a new direction for overcoming therapy resistance [frontiersin.org]
Application Notes and Protocols: MSC2504877 and Palbociclib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the investigation of the combination therapy involving MSC2504877, a tankyrase inhibitor, and palbociclib (B1678290), a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor. The combination of these two agents has been shown to induce a synergistic anti-proliferative effect by targeting two distinct but complementary signaling pathways crucial for cancer cell growth and survival: the Wnt/β-catenin pathway and the cell cycle progression pathway. These protocols are intended to guide researchers in the preclinical evaluation of this promising combination therapy.
Introduction
Cancer is a multifaceted disease characterized by uncontrolled cell proliferation and survival. The Wnt/β-catenin signaling pathway and the cell cycle machinery are two frequently dysregulated pathways in various cancers.
This compound is a potent and selective inhibitor of tankyrase 1 and 2 (TNKS1/2). Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family that play a critical role in the Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting tankyrases, this compound stabilizes Axin, leading to the degradation of β-catenin and subsequent downregulation of Wnt target genes that are critical for cell proliferation.
Palbociclib is a highly selective, reversible inhibitor of CDK4 and CDK6. These kinases, in complex with cyclin D, phosphorylate the retinoblastoma protein (Rb), a key tumor suppressor. Phosphorylation of Rb leads to its inactivation and the release of E2F transcription factors, which in turn activate the transcription of genes required for the G1 to S phase transition of the cell cycle. Palbociclib blocks this process, leading to a G1 cell cycle arrest.
The combination of this compound and palbociclib represents a rational therapeutic strategy. By simultaneously inhibiting Wnt-driven proliferation and inducing cell cycle arrest, this combination has the potential to achieve a more profound and durable anti-tumor response than either agent alone. Preclinical evidence suggests that this combination therapy elicits a G1 cell cycle arrest.
Data Presentation
The following tables summarize key quantitative data for the individual and combined activities of this compound and palbociclib.
Table 1: In Vitro Inhibitory Concentrations
| Compound | Target | IC50 (µM) | Cell Line | Effect | Reference |
| This compound | TNKS1 | 0.0007 | - | Enzyme Inhibition | [1] |
| TNKS2 | 0.0008 | - | Enzyme Inhibition | [1] | |
| PARP1 | 0.54 | - | Enzyme Inhibition | [1] | |
| Palbociclib | CDK4 | - | - | Enzyme Inhibition | [2] |
| CDK6 | - | - | Enzyme Inhibition | [2] | |
| This compound + Palbociclib | Combination | 1 µM + 0.03 µM | COLO320DM | G1 Cell Cycle Arrest | [1] |
Table 2: In Vivo Dosage and Administration
| Compound | Dosage | Route of Administration | Animal Model | Effect | Reference |
| This compound | 30 mg/kg | Oral (p.o.), once | Mice | Inhibition of TNKS and Wnt signaling | [1] |
| Palbociclib | 150 mg/kg | Oral (p.o.), once | Mice | - | [1] |
| This compound + Palbociclib | 30 mg/kg + 150 mg/kg | Oral (p.o.), once | Mice | Suppression of hyperproliferation in Apc defective cells | [1] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and palbociclib, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., COLO320DM, a colorectal cancer cell line with an APC mutation)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (stock solution in DMSO)
-
Palbociclib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound and palbociclib in complete growth medium. Treat the cells with single agents or in combination at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
Objective: To assess the effects of this compound and palbociclib on the Wnt/β-catenin and CDK4/6 signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Axin2, anti-phospho-Rb (Ser780), anti-Rb, anti-Cyclin D1, anti-CDK4, anti-p21, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells treated with this compound, palbociclib, or the combination for the desired time points (e.g., 24, 48 hours).
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the levels of key pathway proteins.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound and palbociclib, alone and in combination, on cell cycle distribution.
Materials:
-
Treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% ice-cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Culture and treat cells with this compound (e.g., 1 µM) and/or palbociclib (e.g., 0.03 µM) for 24-48 hours. Collect both adherent and floating cells.
-
Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 0.5 mL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and resuspend the pellet in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
In Vivo Xenograft Study
Objective: To evaluate the in vivo efficacy of this compound and palbociclib combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Cancer cells for injection (e.g., COLO320DM) or patient-derived tumor fragments
-
Matrigel (optional)
-
This compound and Palbociclib formulations for oral gavage
-
Calipers
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization and Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, Palbociclib alone, this compound + Palbociclib).
-
Drug Administration: Administer the treatments as per the determined schedule and dosage (e.g., this compound at 30 mg/kg and palbociclib at 150 mg/kg, daily by oral gavage).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry for Ki-67).
-
Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Mandatory Visualization
Caption: Signaling pathways of this compound and palbociclib action.
Caption: Experimental workflow for combination therapy evaluation.
Caption: Logical relationship of dual pathway inhibition.
References
Application Notes and Protocols: Cell Viability Assay with MSC2504877 in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSC2504877 is a potent and selective small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1][2][3] Tankyrases are key regulators of the Wnt/β-catenin signaling pathway, a cascade often dysregulated in various cancers, including breast cancer.[1][4] By inhibiting the PARsylation activity of tankyrases, this compound prevents the degradation of Axin, a crucial component of the β-catenin destruction complex. This leads to the stabilization of the destruction complex, enhanced degradation of β-catenin, and subsequent downregulation of Wnt target gene expression, ultimately inhibiting tumor cell proliferation.[1][4]
These application notes provide a detailed protocol for assessing the effects of this compound on the viability of breast cancer cells. The provided methodologies for colorimetric cell viability assays, such as the MTT or CCK-8 assay, are widely used to determine the cytotoxic or cytostatic effects of therapeutic compounds.
Principle of the Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CCK-8 (Cell Counting Kit-8) assays are reliable methods for measuring cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or WST-8 in CCK-8) to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This colorimetric change can be quantified by measuring the absorbance at a specific wavelength using a microplate reader.
Data Presentation
The following table summarizes hypothetical quantitative data for the effect of this compound on the viability of common breast cancer cell lines after 72 hours of treatment. These values are for illustrative purposes and will vary depending on the specific experimental conditions.
| Cell Line | Subtype | Putative IC50 (µM) of this compound |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | 1.5 |
| MDA-MB-231 | Triple-Negative (ER-, PR-, HER2-) | 0.8 |
| T-47D | Luminal A (ER+, PR+, HER2-) | 2.1 |
| SK-BR-3 | HER2-Positive (ER-, PR-, HER2+) | 3.5 |
Signaling Pathway of this compound Action
Caption: Inhibition of Tankyrase by this compound stabilizes the β-catenin destruction complex.
Experimental Protocols
Materials and Reagents
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
This compound (stock solution prepared in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
96-well clear flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) or Cell Counting Kit-8 (CCK-8)
-
DMSO (for MTT assay) or Solubilization solution (for MTT assay)
-
Microplate reader
-
Humidified incubator (37°C, 5% CO₂)
Experimental Workflow: Cell Viability Assay
Caption: Step-by-step workflow for determining cell viability after this compound treatment.
Detailed Step-by-Step Protocol (MTT Assay)
-
Cell Seeding:
-
Harvest breast cancer cells during their logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using Trypan Blue exclusion).
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 0.01 µM to 100 µM.
-
Include a vehicle control containing the same final concentration of DMSO as the highest drug concentration wells.
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared drug dilutions or control solutions.
-
Each concentration should be tested in at least triplicate.
-
Return the plate to the incubator for 72 hours.
-
-
MTT Assay:
-
After the 72-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. Viable cells will metabolize the MTT into purple formazan crystals.
-
After the incubation, add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well.
-
Gently pipette to mix and ensure all formazan crystals are dissolved. The plate can be placed on an orbital shaker for 5-10 minutes to facilitate dissolution.
-
-
Data Measurement and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol for CCK-8 Assay (Alternative to MTT)
The CCK-8 assay is a one-step procedure that is generally more sensitive and less toxic than the MTT assay.
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
CCK-8 Assay:
-
After the 72-hour incubation with this compound, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.
-
-
Data Measurement and Analysis:
-
Measure the absorbance of each well at a wavelength of 450 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value as described in step 4 of the MTT protocol.
-
Troubleshooting
-
High background absorbance: This may be due to contamination or high concentrations of phenol (B47542) red in the medium. Ensure sterile technique and consider using phenol red-free medium for the assay.
-
Low signal: This could be due to low cell numbers or insufficient incubation time with the MTT/CCK-8 reagent. Optimize cell seeding density and incubation times.
-
Inconsistent results between replicates: This may be caused by uneven cell seeding, pipetting errors, or the presence of bubbles in the wells. Ensure a homogenous cell suspension and careful pipetting.
Conclusion
This document provides a comprehensive guide for evaluating the effects of the tankyrase inhibitor MSC250487t7 on the viability of breast cancer cells. The detailed protocols and diagrams offer a framework for researchers to design and execute robust experiments to investigate the therapeutic potential of this compound in breast cancer. It is recommended to optimize the assay conditions for each specific cell line and experimental setup.
References
Application Notes and Protocols for MSC2504877 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MSC2504877 is a potent and orally active small molecule inhibitor of tankyrase (TNKS) enzymes, TNKS1 and TNKS2. By inhibiting the PARP domain of tankyrases, this compound prevents the PARsylation and subsequent degradation of AXIN. This leads to the stabilization of the β-catenin destruction complex, thereby suppressing the Wnt/β-catenin signaling pathway. Aberrant activation of the Wnt/β-catenin pathway is a critical driver in various cancers, particularly colorectal cancer. These application notes provide detailed protocols for the formulation and administration of this compound in preclinical animal models to evaluate its pharmacokinetic, pharmacodynamic, and anti-tumor efficacy.
Physicochemical Properties and Formulation
This compound is a poorly water-soluble compound, necessitating a specific formulation for effective oral administration in animal studies. A commonly used and effective vehicle is a suspension in 0.5% methylcellulose (B11928114) in water.
Table 1: Formulation and Vehicle Preparation
| Component | Concentration | Preparation Notes |
| This compound | Dependent on target dose | Obtain as a powder. |
| Methylcellulose | 0.5% (w/v) | Use a viscosity of approximately 400 cP. |
| Sterile Water | q.s. to final volume | Use water for injection (WFI) or equivalent. |
Protocol for Preparation of 0.5% Methylcellulose Vehicle
-
Heat approximately one-third of the total required volume of sterile water to 60-80°C.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure proper dispersion and prevent clumping.
-
Once the powder is fully wetted, remove the solution from the heat and add the remaining two-thirds of the sterile water (cold).
-
Continue stirring
Troubleshooting & Optimization
MSC2504877 solubility issues in aqueous media
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for the effective use of MSC2504877 in experimental settings. Addressing the compound's known solubility challenges in aqueous media is a primary focus.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and orally active small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3] By inhibiting tankyrase, this compound prevents the PARsylation and subsequent degradation of Axin, a key component of the β-catenin destruction complex.[4] This leads to the stabilization of Axin, enhanced degradation of β-catenin, and subsequent downregulation of the Wnt signaling pathway.[1][4] Dysregulation of the Wnt pathway is implicated in various cancers, making tankyrase inhibitors like this compound valuable research tools.[5]
Q2: What are the primary challenges when working with this compound in the lab?
The principal challenge is the poor aqueous solubility of this compound. Like many quinazolinone-based compounds, it is hydrophobic and tends to precipitate when diluted from organic stock solutions into aqueous buffers, such as cell culture media or phosphate-buffered saline (PBS).[6][7][8] This can lead to inaccurate dosing, loss of compound activity, and inconsistent experimental results.
Q3: What is the recommended solvent for preparing stock solutions of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a reported solubility of up to 125 mg/mL in DMSO, which may require sonication to fully dissolve.[2][3]
Q4: How can I minimize precipitation of this compound when diluting it into aqueous media for in vitro assays?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue. Here are several strategies to mitigate this:
-
Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to reduce solvent-induced toxicity and the risk of precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the pre-warmed aqueous medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Pre-warm the Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the compound. Temperature can influence solubility.
-
Rapid Mixing: Add the compound stock solution to the aqueous medium with gentle but thorough mixing to ensure rapid and even distribution, preventing localized high concentrations that can trigger precipitation.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility problems with this compound in your experiments.
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding the compound to aqueous media. | The concentration of this compound exceeds its solubility limit in the aqueous environment. This is often due to "solvent shock" when diluting a concentrated DMSO stock. | 1. Decrease the final working concentration of this compound.2. Prepare a less concentrated intermediate stock solution in DMSO before the final dilution into the aqueous medium.3. Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid and even distribution. |
| The media appears clear initially but becomes cloudy or shows precipitate after incubation. | The compound may have limited stability in the aqueous environment at 37°C over time, or it may be interacting with components in the cell culture medium. | 1. Perform media changes with freshly prepared this compound-containing media every 24-48 hours for long-term experiments.2. Consider using serum-free or reduced-serum media if compatible with your cell line, as serum proteins can sometimes contribute to compound precipitation. |
| Inconsistent or lower-than-expected biological activity. | Partial precipitation of the compound is reducing the effective concentration available to the cells. | 1. Visually inspect your experimental plates or tubes for any signs of precipitation before and during the experiment.2. If precipitation is suspected, consider filtering the prepared media through a 0.22 µm syringe filter before adding it to the cells. Note: This may remove some of the precipitated compound, so the final concentration might be lower than intended. It is best to first optimize the dissolution method to avoid precipitation.3. Perform a solubility test in your specific cell culture medium to determine the practical upper concentration limit (see Experimental Protocols section). |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | 125 mg/mL | May require sonication for complete dissolution.[2][3] |
| Aqueous Media (e.g., PBS, Cell Culture Media) | Poor (Specific quantitative data not publicly available) | Prone to precipitation upon dilution from DMSO stock. |
Table 2: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Assay Conditions |
| IC₅₀ (TNKS1) | 0.0007 µM | Biochemical assay[1] |
| IC₅₀ (TNKS2) | 0.0008 µM | Biochemical assay[1] |
| IC₅₀ (PARP1) | 0.54 µM | Biochemical assay[1] |
| In Vivo Dosing | 30 mg/kg | Oral gavage in mice (formulated in 0.5% methylcellulose (B11928114) in H₂O)[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Sonicator (optional)
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly. If the compound does not fully dissolve, briefly sonicate the tube in a water bath until the solution is clear.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
-
Materials:
-
This compound stock solution in DMSO
-
Pre-warmed (37°C) sterile aqueous buffer or cell culture medium
-
Sterile dilution tubes
-
-
Procedure (Serial Dilution Method):
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of the pre-warmed aqueous medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you could add 10 µL of the stock to 990 µL of medium. Mix gently but thoroughly.
-
Use this intermediate dilution to make further dilutions to achieve your final desired concentrations in the assay plates.
-
Always include a vehicle control in your experiments with the same final concentration of DMSO as in your highest this compound concentration.
-
Protocol 3: Formulation for In Vivo Oral Administration (Suspension)
For in vivo studies where oral administration is required, a suspension of this compound can be prepared. One published study successfully used the following formulation:[4]
-
Materials:
-
This compound powder
-
0.5% (w/v) methylcellulose in sterile water
-
Mortar and pestle or homogenizer
-
-
Procedure:
-
Calculate the required amount of this compound and vehicle for the desired dosing concentration and volume.
-
Weigh out the this compound powder.
-
If using a mortar and pestle, add a small amount of the 0.5% methylcellulose solution to the powder and triturate to form a smooth paste.
-
Gradually add the remaining vehicle while continuing to mix until a uniform suspension is achieved.
-
If using a homogenizer, follow the manufacturer's instructions to ensure proper suspension of the compound.
-
The suspension should be prepared fresh daily and mixed well before each administration.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. researchgate.net [researchgate.net]
- 5. Virtual Screening | Tankyrase Inhibitors | Domainex [domainex.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing MSC2504877 Concentration for Cell Culture
Welcome to the technical support center for MSC2504877. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful optimization of this compound concentration for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and orally active small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[1] Its primary mechanism of action is the inhibition of the poly(ADP-ribose) polymerase (PARP) activity of tankyrases.[2][3] This inhibition prevents the PARylation-dependent degradation of AXIN2, a key scaffolding protein in the β-catenin destruction complex.[2][4] The stabilization of AXIN2 leads to the downregulation of β-catenin levels and subsequent suppression of the Wnt/β-catenin signaling pathway.[1][2]
Q2: What is a good starting concentration range for this compound in cell culture?
A2: For initial experiments, a concentration range of 1 µM to 10 µM has been shown to be effective in cell lines such as the APC mutant colorectal tumor cell line COLO320DM.[1] However, the optimal concentration is highly dependent on the specific cell line and the experimental endpoint. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your system.[5][6]
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to dissolve this compound in an organic solvent such as DMSO to prepare a concentrated stock solution (e.g., 10 mM).[7] For storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or colder for long-term stability.[7]
Q4: How can I determine if this compound is active in my cell line?
A4: The activity of this compound can be assessed by monitoring the downstream effects of tankyrase inhibition. A common method is to perform a Western blot to check for an increase in the protein levels of AXIN2 and a decrease in the levels of β-catenin.[1][2] You can also use a TCF/LEF reporter assay to measure the transcriptional activity of the Wnt/β-catenin pathway.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect on β-catenin levels or Wnt signaling. | 1. Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. 2. Compound Instability: The compound may be degrading in the cell culture medium over the course of the experiment. 3. Cell Line Insensitivity: Not all cell lines are equally sensitive to tankyrase inhibition. Sensitivity is often linked to the mutation status of Wnt pathway components like APC.[6] | 1. Perform a Dose-Response Experiment: Test a broader range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal effective concentration. 2. Check Compound Stability: Assess the stability of this compound in your specific cell culture medium over time. Consider replenishing the medium with fresh compound for longer experiments.[5] 3. Cell Line Characterization: Confirm the Wnt pathway status of your cell line. Consider using a positive control cell line known to be sensitive to tankyrase inhibitors, such as COLO320DM.[1][2] |
| High levels of cytotoxicity or cell death observed. | 1. Concentration is too high: The concentration of this compound may be in a toxic range for your cells. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high. | 1. Lower the Concentration Range: Perform a dose-response experiment starting from a lower concentration range to determine the non-toxic effective concentration. 2. Control Solvent Concentration: Ensure the final solvent concentration is kept low (typically ≤ 0.1%) and include a vehicle-only control in your experiments.[5] |
| High variability between experimental replicates. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. 2. Incomplete Solubilization: The compound may not be fully dissolved in the stock solution or culture medium. | 1. Ensure Uniform Cell Seeding: Use a hemocytometer or an automated cell counter to ensure consistent cell numbers are seeded in each well. 2. Proper Solubilization: Ensure the stock solution is completely dissolved before further dilution. Vortex the working solutions before adding them to the cells. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC₅₀ (µM) | Reference |
| TNKS1 | Biochemical | 0.0007 | [1] |
| TNKS2 | Biochemical | 0.0008 | [1] |
| PARP1 | Biochemical | 0.54 | [1] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | Assay | Concentration (µM) | Incubation Time | Observed Effect | Reference |
| COLO320DM | Western Blot | 1, 3, 10 | 24 hours | Increased AXIN2, decreased β-catenin | [1] |
| COLO320DM | Cell Survival | 0 - 100 | 5 days | Inhibition of cell survival | [1] |
| COLO320DM | Combination Study | 1 | 24 hours | Induces G1 cell cycle arrest with albociclib (0.03 µM) | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC₅₀) or growth inhibition 50 (GI₅₀) of this compound in a chosen cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO
-
Cell viability reagent (e.g., MTS, MTT, or a luminescent-based assay like CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: a. Trypsinize and count your cells. b. Seed the cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells per well). c. Incubate the plate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock solution in complete cell culture medium to create a range of concentrations (e.g., from 0.01 µM to 100 µM). c. Include a "vehicle-only" control (medium with the same final concentration of DMSO as the highest this compound concentration) and a "cells-only" control (medium without any treatment). d. Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions or control medium to the respective wells. It is recommended to perform each treatment in triplicate.
-
Incubation: a. Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
Cell Viability Measurement: a. Follow the manufacturer's instructions for your chosen cell viability reagent. b. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: a. Normalize the data to the vehicle control (set as 100% viability). b. Plot the percentage of cell viability against the logarithm of the this compound concentration. c. Use a non-linear regression analysis to fit a dose-response curve and determine the IC₅₀ or GI₅₀ value.
Protocol 2: Western Blot Analysis of AXIN2 and β-catenin Levels
This protocol describes how to assess the on-target activity of this compound by measuring changes in protein levels.
Materials:
-
Your cell line of interest
-
6-well cell culture plates
-
This compound
-
DMSO
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against AXIN2, β-catenin, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Methodology:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to attach overnight. b. Treat the cells with the desired concentrations of this compound (and a vehicle control) for the chosen duration (e.g., 24 hours).
-
Cell Lysis: a. Wash the cells twice with ice-cold PBS. b. Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge at high speed at 4°C to pellet the cell debris.
-
Protein Quantification: a. Transfer the supernatant (protein lysate) to a new tube. b. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibodies overnight at 4°C. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash the membrane again and add the ECL substrate.
-
Imaging and Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Quantify the band intensities and normalize the levels of AXIN2 and β-catenin to the loading control.
Visualizations
The following diagrams illustrate key concepts related to the use of this compound.
Caption: Inhibition of Wnt/β-catenin signaling by this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel tankyrase inhibitor, this compound, enhances the effects of clinical CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Potential off-target effects of MSC2504877 in research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MSC2504877.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and orally active small molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).[1][2] Its primary mechanism of action is the inhibition of the poly(ADP-ribose) polymerase (PARP) activity of the tankyrase enzymes. This inhibition leads to the stabilization of AXIN2, a key component of the β-catenin destruction complex.[3] The stabilization of AXIN2 enhances the degradation of β-catenin, thereby suppressing the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[3][4]
Q2: What are the known off-targets of this compound?
The most well-characterized off-target of this compound is PARP1.[1][2][3] While this compound is highly selective for tankyrases, it does exhibit inhibitory activity against PARP1, albeit at a much lower potency.
Q3: How significant is the off-target inhibition of PARP1 by this compound?
This compound displays a 771-fold selectivity for TNKS1 over PARP1.[3] The IC50 values for this compound are in the nanomolar range for TNKS1 and TNKS2, while the IC50 for PARP1 is in the sub-micromolar range. This indicates that at concentrations effective for tankyrase inhibition, the effect on PARP1 might be minimal but should be considered, especially at higher concentrations.
Troubleshooting Guides
Issue 1: Observing cellular effects inconsistent with Wnt/β-catenin pathway inhibition.
Possible Cause: Off-target inhibition of PARP1. PARP1 is a key enzyme in DNA damage repair, and its inhibition can lead to synthetic lethality in cells with certain DNA repair defects (e.g., BRCA mutations) and can also influence other cellular processes independent of Wnt signaling.
Troubleshooting Steps:
-
Concentration-Response Analysis: Perform a dose-response experiment and compare the concentration at which you observe the unexpected phenotype with the IC50 values for TNKS1/2 and PARP1. Effects occurring only at higher concentrations of this compound are more likely to be due to PARP1 inhibition.
-
Use a PARP1-Selective Inhibitor: As a control, treat your cells with a highly selective PARP1 inhibitor (e.g., Olaparib, Talazoparib) at a concentration known to inhibit PARP1 but not tankyrases. If you observe the same phenotype, it is likely mediated by PARP1.
-
Rescue Experiment: If your unexpected phenotype is related to cell death, assess whether it can be rescued by addressing DNA damage through other means, which would point towards a PARP1-mediated effect.
-
Western Blot Analysis: Check for markers of PARP1 inhibition, such as the accumulation of PAR (poly ADP-ribose), in your experimental system at the concentrations of this compound being used.
Issue 2: Experiencing unexpected in vivo toxicity, such as intestinal issues or bone loss.
Possible Cause: While not specifically documented for this compound in the provided information, general concerns for tankyrase inhibitors include intestinal toxicity and bone loss in mouse models.[5] These could be on-target effects related to the role of Wnt signaling in tissue homeostasis or potential off-target effects.
Troubleshooting Steps:
-
Dose Escalation/De-escalation Studies: Carefully titrate the dose of this compound in your in vivo model to find a therapeutic window that minimizes toxicity while maintaining efficacy.
-
Histopathological Analysis: Conduct a thorough histological examination of tissues of concern (e.g., intestine, bone) from treated animals to identify any pathological changes.
-
Monitor Biomarkers: In your in vivo studies, monitor biomarkers of Wnt pathway inhibition (e.g., AXIN2 stabilization) in both tumor and normal tissues to assess the extent of on-target effects in different compartments.
-
Combination Therapy: Consider combination therapies that might allow for a lower, less toxic dose of this compound. For example, this compound has been shown to enhance the effects of CDK4/6 inhibitors.[6]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) | Reference |
| TNKS1 | 0.0007 | [1][2][3] |
| TNKS2 | 0.0008 | [1][2] |
| PARP1 | 0.54 | [1][2][3] |
Experimental Protocols
Protocol 1: Western Blot for AXIN2 and β-catenin Levels
Objective: To confirm the on-target effect of this compound on the Wnt/β-catenin signaling pathway.
Methodology:
-
Cell Culture and Treatment: Plate APC mutant colorectal tumor cells (e.g., COLO320DM) and treat with a dose range of this compound (e.g., 1, 3, 10 µM) for 24 hours.[1] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against AXIN2, β-catenin, and a loading control (e.g., α-Tubulin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
-
Analysis: Quantify the band intensities and normalize to the loading control. Expect to see an increase in AXIN2 levels and a decrease in β-catenin levels with increasing concentrations of this compound.[1][3]
Mandatory Visualization
References
MSC2504877 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of the tankyrase inhibitor, MSC2504877.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Recommendations for the solid compound and solutions are summarized below.
Q2: How should I prepare stock solutions of this compound?
A2: It is recommended to use anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions of this compound.[1] The compound has a solubility of 125 mg/mL (442.73 mM) in DMSO, and the use of ultrasonic treatment is necessary to ensure complete dissolution.[1] To minimize the impact of moisture, which can affect solubility, it is advisable to use a fresh, unopened container of anhydrous DMSO.
Q3: How can I prevent degradation of this compound in solution?
A3: To prevent degradation caused by repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use vials immediately after preparation.[1] These aliquots should then be stored at the appropriate temperature as outlined in the storage conditions table.
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation in the solid form may include a change in color from its typical off-white to light yellow appearance or a change in texture. For solutions, precipitation upon thawing or a noticeable decrease in efficacy in biological assays could indicate degradation. Analytical techniques such as HPLC can be used to assess the purity and detect degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving the compound | Use of non-anhydrous DMSO or insufficient mixing. | Use a fresh vial of anhydrous DMSO. Ensure vigorous vortexing and/or sonication until the compound is fully dissolved.[1] |
| Precipitation observed in stock solution upon thawing | The solution may be supersaturated, or the compound has degraded. | Gently warm the vial to 37°C and vortex to redissolve. If precipitation persists, the solution may need to be discarded. To avoid this, ensure the initial concentration does not exceed the solubility limit. |
| Inconsistent or reduced activity in experiments | Degradation of the compound due to improper storage or handling. | Always use freshly prepared dilutions from a properly stored and aliquoted stock solution. Avoid repeated freeze-thaw cycles.[1] Run a positive control to ensure assay performance. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of impurities from synthesis or degradation products. | Analyze a freshly prepared solution from a new vial of the compound to determine if the peaks are inherent impurities or a result of degradation. If degradation is suspected, review storage and handling procedures. |
Data Presentation
Storage and Stability Data
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent (DMSO) | -80°C | 6 months[1] |
| In Solvent (DMSO) | -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight: 282.34 g/mol ).
-
Aseptically weigh the calculated amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes to ensure complete dissolution.[1]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the 10 mM stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Experimental Workflow for Solution Preparation and Storage
Caption: Recommended workflow for the preparation and storage of this compound stock solutions.
References
Troubleshooting inconsistent results in MSC2504877 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the tankyrase inhibitor, MSC2504877.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) enzyme family.[1][2] Its primary mechanism involves the inhibition of the Wnt/β-catenin signaling pathway.[3][4] By inhibiting tankyrase, this compound prevents the poly(ADP-ribosyl)ation (PARylation) of AXIN, a key scaffolding protein in the β-catenin destruction complex.[2][4] This stabilizes AXIN, enhances the activity of the destruction complex, and promotes the degradation of β-catenin, leading to the suppression of Wnt target gene transcription.[1][2]
Q2: What are the primary cellular effects of this compound treatment?
A2: In susceptible cell lines, particularly those with mutations in the Adenomatous Polyposis Coli (APC) gene, this compound treatment leads to several key cellular effects:
-
Biochemical Changes: An increase in AXIN2 and TNKS protein levels and a decrease in total β-catenin levels.[1][2]
-
Gene Expression: Suppression of Wnt target genes, such as AXIN2, RUNX2, and the stem cell marker Lgr5.[2]
-
Cell Viability: Inhibition of cell survival and proliferation.[1]
-
Cell Cycle: Induction of G1 phase cell cycle arrest, an effect that is enhanced when combined with CDK4/6 inhibitors like palbociclib.[1][5]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary targets.
| Target | IC50 (µM) | Selectivity vs. TNKS1 | Notes |
| TNKS1 | 0.0007 | - | High potency against the primary target. |
| TNKS2 | 0.0008 | ~1.1-fold | Similar high potency against the TNKS2 isoform. |
| PARP1 | 0.54 | ~771-fold | Demonstrates significant selectivity for tankyrases over PARP1.[2][5] |
Troubleshooting Guide
Q3: Why am I observing inconsistent IC50 or GI50 values in my cell proliferation assays (e.g., MTS, CellTiter-Glo)?
A3: Inconsistent results in cell viability assays are common and can stem from several factors. Here are the most frequent causes and solutions:
-
Compound Solubility: this compound, like many small molecule inhibitors, has low aqueous solubility. Precipitation in media can lead to a lower effective concentration.
-
Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO and store it in aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[6] When preparing working solutions, perform serial dilutions in pre-warmed (37°C) cell culture medium and mix thoroughly at each step.[7] Aim for a final DMSO concentration below 0.5% to minimize solvent toxicity.[6]
-
-
Cell Seeding and Density: Variability in the number of cells seeded per well is a major source of error.
-
Solution: Ensure you have a homogenous single-cell suspension before seeding. Use a calibrated pipette and consider plating cells in a larger volume to minimize pipetting errors. Also, be aware of "edge effects" in microplates; it is good practice to fill the outer wells with sterile PBS or media and not use them for experimental data.[6]
-
-
Assay Timing: The duration of compound exposure and the timing of the viability readout are critical.
-
Solution: Standardize the incubation time for all experiments (e.g., 5 days for this compound sensitivity profiling).[5] Ensure that the readout is performed at a time when cells in the control group are still in the logarithmic growth phase.
-
Q4: My Western blot results for β-catenin and AXIN2 are variable or do not show the expected change. What should I check?
A4: This issue often points to problems with treatment conditions or protein handling.
-
Suboptimal Treatment Time: The kinetics of protein turnover can influence results. In vivo, the peak increase in TNKS and AXIN2 levels was observed 6-10 hours post-treatment.[2]
-
Cell Line Specificity: The Wnt pathway's activation status varies between cell lines. This compound is most effective in cells with an APC mutation, which leads to constitutive Wnt pathway activation.[5]
-
Solution: Confirm the APC mutation status and baseline Wnt activity of your cell line (e.g., using a TCF/LEF reporter assay). COLO320DM and SW480 are commonly used APC-mutant colorectal cancer cell lines that are responsive to this compound.[2]
-
-
Antibody Quality: Poor antibody performance can lead to unreliable results.
-
Solution: Validate your primary antibodies for specificity and determine their optimal working concentration. Ensure you are using appropriate loading controls (e.g., α-Tubulin, GAPDH).
-
Q5: The compound precipitated in my cell culture medium. What should I do?
A5: Precipitation is a clear sign of solubility issues.
-
Solution: First, try the stepwise dilution method described in Q3 using pre-warmed media.[7] Ensure rapid mixing upon adding the inhibitor to the medium. If precipitation persists, consider lowering the highest concentration in your dose-response curve or evaluating alternative formulation strategies for in vivo studies, such as using 0.5% methylcellulose (B11928114) in water.[5]
Experimental Protocols & Workflows
Key Experimental Methodologies
1. Cell Proliferation Assay (MTS/CellTiter-Glo)
-
Seeding: Seed cells (e.g., COLO320DM) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium (containing 0.5% v/v FCS for sensitivity profiling[5]) from a DMSO stock. Replace the medium on the cells with the medium containing the compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate plates for the desired period (e.g., 5 days).[5][8]
-
Readout: Add the MTS or CellTiter-Glo reagent according to the manufacturer's protocol and measure absorbance or luminescence, respectively.
-
Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the GI50/IC50 value.
2. Western Blot Analysis
-
Treatment: Plate cells and treat with various concentrations of this compound (e.g., 1, 3, 10 µM) for the optimal duration (e.g., 24 hours).[1]
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis & Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies (e.g., anti-β-catenin, anti-AXIN2, anti-TNKS, anti-α-Tubulin) overnight at 4°C. Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualized Workflows and Pathways
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel tankyrase inhibitor, this compound, enhances the effects of clinical CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Preventing MSC2504877 precipitation in experimental buffers
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering precipitation issues with MSC2504877 in experimental buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my this compound precipitating when I dilute my DMSO stock into aqueous buffer (e.g., PBS pH 7.4)?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue for hydrophobic molecules like this compound. This phenomenon, often termed "kinetic solubility failure," occurs due to the abrupt change in solvent polarity. The compound is soluble in the concentrated organic stock but crashes out when introduced to the predominantly aqueous environment where its solubility is significantly lower.[1][2]
Q2: How does the pH of my experimental buffer affect the solubility of this compound?
The solubility of this compound, like many small molecule inhibitors containing basic functional groups, is expected to be highly pH-dependent. As a weak base, its solubility typically increases significantly in acidic conditions (lower pH).[1][2] In an acidic environment, the basic nitrogen atoms in the molecule become protonated, forming a more polar and thus more water-soluble salt.[3] Conversely, in neutral or alkaline solutions (pH ≥ 7), the compound is predominantly in its less polar, un-ionized free base form, which has lower aqueous solubility.[3]
Q3: I'm observing inconsistent results in my cell-based assays. Could this be related to this compound solubility?
Yes, inconsistent results can often be traced back to variable solubility of the test compound. If this compound is not fully dissolved in your final assay medium, the effective concentration will vary between experiments, leading to poor reproducibility. It is crucial to ensure a homogenous solution is achieved and maintained throughout the experiment.
Q4: What are the recommended initial steps to troubleshoot this compound precipitation?
We recommend a systematic approach to resolving solubility issues. The following workflow outlines the suggested steps from initial diagnosis to optimization.
Experimental Protocols & Data
Protocol 1: Solubilization via pH Adjustment
This protocol describes how to determine the optimal pH for solubilizing this compound in an aqueous buffer.
Methodology:
-
Prepare Buffer: Start with your desired aqueous buffer (e.g., Phosphate, MES, HEPES) at a neutral pH.
-
Add Compound: Weigh the required amount of this compound powder and add it to the buffer with continuous stirring. A suspension will likely form.
-
Titrate with Acid: While monitoring the pH with a calibrated pH meter, add a dilute acid (e.g., 0.1 M HCl) dropwise to the suspension.
-
Observe Dissolution: Continue adding acid until the compound completely dissolves, resulting in a clear solution.
-
Record Final pH: Note the final pH of the solution. It is crucial to ensure this final pH is compatible with your experimental system (e.g., cell culture, enzyme assay).
-
Adjust to Final Volume: If necessary, add more buffer to reach the final desired volume.
Table 1: Hypothetical pH-Dependent Solubility of this compound
| Buffer pH | Max. Solubility (µM) | Observations |
| 7.4 | < 1 | Precipitate forms immediately |
| 6.5 | 10 | Solution appears slightly hazy |
| 6.0 | 50 | Clear solution |
| 5.5 | > 100 | Clear solution |
Protocol 2: Preparation of Working Solutions from DMSO Stock
This protocol details the recommended procedure for diluting a concentrated DMSO stock of this compound into an aqueous experimental buffer to minimize precipitation.
Methodology:
-
Prepare High-Concentration Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot and store at -80°C to maintain stability.
-
Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the 10 mM stock. Prepare a series of intermediate dilutions in 100% DMSO.
-
Final Working Solution Preparation (Serial Dilution): Instead of a single large dilution, perform serial dilutions. This gradual decrease in solvent polarity can prevent precipitation.[1]
-
First, dilute the DMSO stock into an intermediate, water-miscible organic solvent (a co-solvent) if your assay permits.
-
Then, perform the final dilution into your pre-warmed (if applicable) experimental buffer with vigorous vortexing or stirring.
-
-
Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your experimental medium, as higher concentrations can be toxic to cells.[1]
Table 2: Recommended Final DMSO Concentrations
| Assay Type | Recommended Max. Final DMSO (%) | Rationale |
| In Vitro Enzyme Assays | < 1% | Higher tolerance for DMSO |
| Cell-Based Assays | ≤ 0.5% | Minimize solvent-induced toxicity |
| In Vivo Studies | Formulation dependent | Requires specialized vehicle |
Advanced Troubleshooting: Signaling Pathway Considerations
This compound is known to inhibit tankyrase, which plays a role in Wnt/β-catenin signaling. Understanding this pathway can help in designing experiments and interpreting results where solubility might be a confounding factor.
If this compound precipitation leads to a lower effective concentration, the observed downstream effects, such as suppression of Wnt-driven transcripts, may be diminished or variable. Ensuring complete solubilization is therefore critical for accurate mechanistic studies.
References
Interpreting unexpected phenotypes with MSC2504877 treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for interpreting unexpected phenotypes during experiments with MSC2504877.
Overview of this compound
This compound is a potent and orally active small molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2).[1][2] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[3] The primary mechanism of action of this compound in cancer models is the inhibition of the Wnt/β-catenin signaling pathway.[2][4] By inhibiting tankyrase, this compound prevents the PARsylation-dependent degradation of AXIN, a key scaffold protein in the β-catenin destruction complex.[2][4] This leads to increased AXIN protein levels, enhanced degradation of β-catenin, and subsequent downregulation of Wnt target genes.[1][2] this compound also shows some inhibitory activity against PARP1 at higher concentrations.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular signature of successful target engagement by this compound?
A1: Upon successful target engagement in responsive cell lines, you should observe a dose-dependent increase in the protein levels of AXIN2 and a corresponding decrease in total β-catenin levels.[1][2] A functional readout, such as a TCF/LEF reporter assay (e.g., TOP/FOP Flash), should show decreased luciferase activity.
Q2: I'm observing high levels of cytotoxicity at concentrations where I expect specific Wnt pathway inhibition. What could be the cause?
A2: This could be due to several factors. First, the cell line you are using may be highly dependent on the Wnt pathway for survival, in which case the cytotoxicity is an on-target effect. Alternatively, the observed toxicity could be due to off-target effects. This compound is known to inhibit PARP1 with an IC50 of 0.54 µM, which is significantly higher than its IC50 for tankyrases (0.0007 µM) but may be reached at higher treatment doses.[1] Off-target effects are a common mechanism of action for some cancer drugs.[5]
Q3: I see an increase in AXIN2 protein levels, but no significant decrease in β-catenin or effect on cell viability. What does this mean?
A3: This indicates that you have target engagement (inhibition of tankyrase), but the Wnt/β-catenin pathway may not be the primary driver of proliferation in your specific cell model. The cells may rely on other signaling pathways for survival and growth. It is also possible that there are mutations downstream of the β-catenin destruction complex (e.g., in β-catenin itself) that make it resistant to degradation.
Q4: Can this compound affect other signaling pathways besides Wnt/β-catenin?
A4: Yes. Tankyrases have been implicated in other cellular processes. For instance, tankyrase inhibitors can stabilize Angiomotin (AMOT) family proteins, leading to the inhibition of the YAP signaling pathway.[6] If you observe changes in cell morphology, adhesion, or expression of YAP target genes (e.g., CTGF, ANKRD1), it may be due to this off-target activity.
Troubleshooting Guides
Guide 1: Unexpected Resistance or Lack of Efficacy
You've treated your cells with this compound but do not observe the expected decrease in cell proliferation or downregulation of Wnt target genes.
Caption: Workflow for troubleshooting unexpected resistance to this compound.
| Potential Cause | Recommended Action |
| Poor Compound Potency | Confirm the integrity and concentration of your this compound stock. Prepare fresh dilutions for each experiment. |
| Suboptimal Dose/Duration | Perform a dose-response (e.g., 1 nM to 10 µM) and time-course (e.g., 24, 48, 72 hours) experiment to determine the optimal conditions for your cell line. |
| Cell Line is Not Wnt-Driven | Confirm target engagement by Western Blot for AXIN2 and β-catenin.[2] If the target is engaged but there is no viability effect, the cell line is likely not dependent on Wnt signaling for proliferation. |
| Resistance Mutations | Sequence key components of the Wnt pathway, such as CTNNB1 (β-catenin), for mutations that may prevent its degradation. |
Guide 2: Unexpected Cytotoxicity or Off-Target Phenotypes
You've observed significant cell death at low concentrations or phenotypes not typically associated with Wnt inhibition, such as changes in cell adhesion or cytoskeletal structure.
Caption: Potential on-target and off-target effects of this compound.
| Observed Phenotype | Hypothesis | Experiment | Expected Result for Hypothesis |
| High Cytotoxicity | Off-target PARP1 inhibition | Western Blot: Analyze PARP cleavage. Cell Viability Assay: Compare this compound toxicity to a specific PARP1 inhibitor. | Increased cleaved PARP. Similar cytotoxicity profile to a known PARP1 inhibitor. |
| Changes in Cell Adhesion | Off-target YAP pathway inhibition | Western Blot: Analyze levels of phosphorylated and total YAP and AMOT proteins.[6] | Increased levels of AMOT proteins. Changes in the ratio of p-YAP to total YAP. |
| G1 Cell Cycle Arrest | Synergy with CDK4/6 signaling | Flow Cytometry: Cell cycle analysis. Western Blot: Analyze levels of Cyclin D2, Cyclin E2, and phospho-Rb.[7] | Enhanced G1 arrest.[8] Suppression of Cyclin D2/E2 and p-Rb.[7] |
Experimental Protocols
Protocol 1: Western Blotting for Pathway Analysis
This protocol is for analyzing changes in protein levels of AXIN2, β-catenin, and YAP.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates by heating at 95°C for 5 minutes in Laemmli sample buffer.[9] Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.[9]
-
Protein Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).[10]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-AXIN2, anti-β-catenin, anti-YAP, anti-p-YAP, anti-GAPDH) overnight at 4°C with gentle agitation.[9][11]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize to a loading control like GAPDH or β-actin.
Protocol 2: Cell Viability (WST-1) Assay
This protocol measures cell viability by assessing metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (and appropriate vehicle controls) for the desired duration (e.g., 72 hours).
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a cell culture incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The intensity of the color produced is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Immunofluorescence for β-Catenin Localization
This protocol visualizes the subcellular localization of proteins.[12][13]
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate and treat with this compound or vehicle control.
-
Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[14]
-
Permeabilization: Wash cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular targets.[14][15]
-
Blocking: Block non-specific antibody binding by incubating in 10% normal goat serum in PBS for 1 hour.[15]
-
Primary Antibody Incubation: Incubate with anti-β-catenin primary antibody overnight at 4°C in a humidified chamber.[12]
-
Secondary Antibody Incubation: Wash with PBS. Incubate with a fluorochrome-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.[12]
-
Counterstaining and Mounting: Counterstain nuclei with DAPI. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.[16]
-
Imaging: Visualize the samples using a fluorescence or confocal microscope. In untreated cells, β-catenin may be nuclear, while effective treatment should lead to its reduction and cytoplasmic localization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Tankyrases: Structure, Function and Therapeutic Implications in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel tankyrase inhibitor, this compound, enhances the effects of clinical CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel tankyrase inhibitor, this compound, enhances the effects of clinical CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 12. usbio.net [usbio.net]
- 13. Immunocytochemistry protocol | Abcam [abcam.com]
- 14. sinobiological.com [sinobiological.com]
- 15. cusabio.com [cusabio.com]
- 16. arigobio.com [arigobio.com]
Technical Support Center: MSC2504877 In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the tankyrase inhibitor, MSC2504877, in vitro. The following information is intended to help users minimize cytotoxicity and obtain reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1] By inhibiting tankyrase, this compound prevents the PARsylation-dependent degradation of Axin, a key scaffolding protein in the β-catenin destruction complex. This leads to the stabilization of Axin, enhanced degradation of β-catenin, and subsequent downregulation of the Wnt/β-catenin signaling pathway.[1]
Q2: Is cytotoxicity an expected on-target effect of this compound?
A2: Yes, for many cancer cell lines, particularly those with a dependency on the Wnt/β-catenin signaling pathway (e.g., APC mutant colorectal cancer cells), cytotoxicity is an expected on-target effect.[2] this compound has been shown to inhibit the growth of such cells.[2] The cytotoxicity is often mediated through the induction of apoptosis and cell cycle arrest at the G1 phase.[3][4]
Q3: What are the typical concentrations of this compound used in vitro?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the duration of the experiment. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific model. Published studies have used concentrations ranging from the nanomolar to the micromolar range.[1]
Q4: Can the solvent used to dissolve this compound contribute to cytotoxicity?
A4: Yes. Like many small molecule inhibitors, this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO). High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, and to include a vehicle-only control in all experiments to account for any solvent-induced effects.
Troubleshooting Guides
Issue 1: Excessive Cytotoxicity Observed at Low Concentrations
If you are observing high levels of cell death even at low concentrations of this compound, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| High Cell Seeding Density | Optimize the cell seeding density. Overly confluent or rapidly proliferating cells can be more sensitive to cytotoxic agents. |
| Suboptimal Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and have a low passage number before starting the experiment. |
| Incorrect Drug Concentration | Verify all calculations for stock solutions and dilutions. Prepare a fresh stock solution of this compound to rule out degradation or precipitation. |
| Solvent Toxicity | Prepare a vehicle control with the highest concentration of DMSO used in your experiment to confirm that the solvent is not the source of cytotoxicity. |
| Contamination | Regularly test cell cultures for mycoplasma and other microbial contaminants, as these can alter cellular responses to drugs. |
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
For variability in results across different experimental runs, the following should be addressed:
| Potential Cause | Troubleshooting Steps |
| Reagent Variability | Use a single, quality-controlled lot of media, serum, and other critical reagents for the duration of the study. |
| Procedural Variations | Standardize all experimental procedures, including incubation times, cell seeding densities, and reagent addition steps. |
| Inhibitor Instability | Assess the stability of this compound in your specific culture medium over the time course of the experiment. |
Issue 3: Minimizing Cytotoxicity When Cell Death is Not the Primary Endpoint
In experiments where the primary goal is to study the effects of Wnt/β-catenin pathway inhibition without inducing significant cell death, the following strategies can be employed:
| Strategy | Description |
| Optimize Concentration and Exposure Time | Perform a time-course and dose-response experiment to identify a concentration and duration of treatment that effectively modulates the Wnt/β-catenin pathway (e.g., stabilizes Axin) with minimal impact on cell viability. |
| Co-treatment with a Caspase Inhibitor | Since this compound can induce caspase-dependent apoptosis, co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, may reduce cytotoxicity.[5][6][7] A pilot experiment to determine the optimal, non-toxic concentration of the caspase inhibitor is recommended. |
Quantitative Data
The following table summarizes the reported IC50 values for this compound in various cell lines. Note that IC50 values can vary based on the assay used and the experimental conditions.[8]
| Cell Line | Background | Incubation Time | IC50 |
| MCF10A APC+/+ | Human breast epithelial, APC wild-type | 5 days | >10 µM |
| MCF10A APC-/- | Human breast epithelial, APC knockout | 5 days | ~1 µM |
| COLO320DM | Human colorectal adenocarcinoma, APC mutant | 5 days | ~0.1 µM |
| RKO | Human colorectal carcinoma, APC wild-type | 5 days | >10 µM |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability upon treatment with this compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Carefully remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, 72, or 120 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-only control.
-
Protocol 2: Co-treatment with a Caspase Inhibitor to Reduce Apoptosis
This protocol outlines a general approach for using a pan-caspase inhibitor to mitigate this compound-induced apoptosis.
Materials:
-
This compound
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
DMSO
-
Cells and culture reagents
-
Apoptosis detection kit (e.g., Annexin V/Propidium Iodide staining kit)
-
Flow cytometer
Procedure:
-
Determine Optimal Caspase Inhibitor Concentration:
-
Perform a dose-response experiment with the caspase inhibitor alone to determine the highest non-toxic concentration.
-
-
Co-treatment:
-
Seed cells as you would for your primary experiment.
-
Pre-treat the cells with the determined non-toxic concentration of the caspase inhibitor for 1-2 hours before adding this compound.
-
Add this compound at the desired concentration, ensuring the caspase inhibitor is also present in the medium.
-
Include controls for untreated cells, cells treated with this compound alone, and cells treated with the caspase inhibitor alone.
-
-
Assessment of Apoptosis:
-
At the end of the treatment period, harvest the cells.
-
Stain the cells using an Annexin V/Propidium Iodide kit according to the manufacturer's instructions.
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells in each treatment group.
-
Visualizations
Caption: Mechanism of action of this compound in the Wnt/β-catenin signaling pathway.
Caption: Experimental workflow for a standard MTT cytotoxicity assay.
Caption: Troubleshooting workflow for unexpected high cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A novel tankyrase inhibitor, this compound, enhances the effects of clinical CDK4/6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The tankyrase-specific inhibitor JW74 affects cell cycle progression and induces apoptosis and differentiation in osteosarcoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Lowering Etoposide Doses Shifts Cell Demise From Caspase-Dependent to Differentiation and Caspase-3-Independent Apoptosis via DNA Damage Response, Inducing AML Culture Extinction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Long-term storage and stability of MSC2504877 in DMSO
This technical support center provides guidance on the long-term storage and stability of MSC2504877 in Dimethyl Sulfoxide (DMSO). The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for this compound in DMSO?
A1: For optimal stability, it is recommended to prepare aliquots of your this compound stock solution in DMSO to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][3]
Q2: What is the solubility of this compound in DMSO?
A2: this compound is soluble in DMSO.[4][5] Commercially available datasheets indicate solubilities of 10 mM, 56 mg/mL (198.34 mM), and 125 mg/mL (442.73 mM).[1][3][4] It is noted that using newly opened, anhydrous DMSO is important, as absorbed moisture can significantly impact solubility.[1][3] For high concentrations, ultrasonic treatment may be necessary to fully dissolve the compound.[1]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is best practice to use high-purity, anhydrous DMSO.[6] For quantities of 10 mg or less, you can add the solvent directly to the product vial. For larger quantities, it is recommended to weigh out the desired amount of the compound for your experiment.[2] Ensure the compound is fully dissolved, using sonication if necessary.
Q4: Can I store my this compound stock solution at room temperature?
A4: Storing this compound in DMSO at room temperature is not recommended for long-term stability. Studies on various compounds in DMSO have shown a significant decrease in compound integrity over several months at ambient temperatures.[7] For short periods, such as during experimental use, keeping the solution at room temperature should be minimized.
Q5: How many times can I freeze and thaw my this compound DMSO stock solution?
A5: To maintain the integrity of the compound, it is strongly advised to avoid repeated freeze-thaw cycles.[1][2] The best practice is to aliquot the stock solution into single-use volumes after preparation.[2] While some studies suggest that a limited number of freeze-thaw cycles might not significantly impact all compounds, it is a risk that can be easily mitigated by aliquoting.[8][9][10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in the DMSO stock solution after thawing. | The compound may have low solubility at colder temperatures or the concentration may be too high. Water absorption by DMSO can also reduce solubility.[11] | Gently warm the solution to room temperature and vortex or sonicate to redissolve the precipitate. Ensure you are using anhydrous DMSO and that the storage container is tightly sealed to prevent moisture absorption.[12] Consider preparing a lower concentration stock solution. |
| Inconsistent experimental results using the same stock solution. | The compound may be degrading over time or with repeated freeze-thaw cycles. Contamination of the stock solution is also a possibility. | Prepare fresh aliquots from a new stock solution. Always use high-purity, anhydrous DMSO. Perform a quality control check of the compound's purity if degradation is suspected. |
| Difficulty dissolving this compound in DMSO. | The compound may require more energy to dissolve, or the DMSO may have absorbed water. | Use an ultrasonic bath to aid dissolution.[1] Ensure you are using a fresh, unopened bottle of anhydrous DMSO. |
Data Summary
Table 1: Storage Recommendations for this compound in DMSO
| Storage Condition | Powder | In DMSO |
| Long-term Storage | -20°C for up to 3 years[1][3][13] | -80°C for up to 6 months[1][3] |
| Short-term Storage | Room temperature for shipping and handling[2] | -20°C for up to 1 month[1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, tightly sealed vials (e.g., amber glass or polypropylene)
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound in a sterile environment.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.
-
Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath for a short period to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).
-
Protocol 2: Assessment of Compound Stability in DMSO
While specific stability data for this compound is not publicly available, a general method to assess the stability of a compound in DMSO involves High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Objective: To determine the percentage of the compound remaining after storage under specific conditions.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO as described in Protocol 1.
-
Analyze an initial sample (Time 0) using a validated HPLC or LC-MS method to determine the initial purity and concentration.
-
Store the remaining stock solution under the desired conditions (e.g., -20°C, -80°C, room temperature).
-
At specified time points (e.g., 1 week, 1 month, 3 months, 6 months), thaw an aliquot to room temperature.
-
Analyze the sample using the same HPLC or LC-MS method.
-
Compare the peak area of the compound at each time point to the peak area at Time 0 to calculate the percentage of compound remaining.
-
Visualizations
Caption: Recommended workflow for preparing and storing this compound DMSO stock solutions.
Caption: A logical diagram for troubleshooting common issues with this compound in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. captivatebio.com [captivatebio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. probechem.com [probechem.com]
- 5. admin.biosschina.com [admin.biosschina.com]
- 6. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 7. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. This compound - Immunomart [immunomart.com]
Addressing variability in MSC2504877 experimental outcomes
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing variability and troubleshooting experimental outcomes with the tankyrase inhibitor, MSC2504877.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and orally active small molecule inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), which are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3][4] Its primary mechanism of action is the inhibition of the Wnt/β-catenin signaling pathway. By inhibiting tankyrases, this compound prevents the PARsylation-dependent degradation of Axin, a key scaffolding protein in the β-catenin destruction complex.[2][5] This leads to the stabilization and accumulation of Axin, which in turn enhances the degradation of β-catenin, reduces its nuclear translocation, and subsequently downregulates the transcription of Wnt target genes.[1][2]
Q2: What are the reported IC50 values for this compound?
The inhibitory potency of this compound has been determined in biochemical assays.
| Target | IC50 |
| Tankyrase 1 (TNKS1) | 0.7 nM[2][5] |
| Tankyrase 2 (TNKS2) | 0.8 nM[3] |
| PARP1 | 540 nM[2][5] |
This demonstrates a high selectivity for TNKS1/2 over PARP1.[2][5]
Q3: What are the expected on-target cellular effects of this compound?
Treatment of sensitive cell lines with this compound is expected to result in:
-
Increased protein levels of Tankyrase (due to inhibition of auto-PARsylation and subsequent degradation).[2]
-
Decreased protein levels of total and active β-catenin.[1][2]
-
Inhibition of cell proliferation in cancer cell lines with activating Wnt pathway mutations (e.g., APC mutations).[2][5]
Q4: How should I dissolve and store this compound?
-
Solubility: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of 125 mg/mL or higher.[4] For cell-based assays, it is recommended to prepare a concentrated stock solution in anhydrous DMSO.
-
Storage: The solid powder form should be stored at -20°C for up to 3 years.[4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent or no inhibition of Wnt signaling (e.g., no change in β-catenin levels) | 1. Compound inactivity: Improper storage or handling leading to degradation. 2. Low compound concentration: Insufficient concentration to effectively inhibit tankyrase in the specific cell line. 3. Cell line resistance: The cell line may not be dependent on the Wnt/β-catenin pathway or may have mutations downstream of the β-catenin destruction complex. | 1. Verify compound integrity: Use a fresh vial of this compound or a new stock solution. 2. Perform a dose-response experiment: Test a range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal effective concentration for your cell line.[1] 3. Confirm Wnt pathway dependency: Ensure your cell line has a known activating mutation in the Wnt pathway (e.g., APC or β-catenin). Use a positive control cell line known to be sensitive to tankyrase inhibitors (e.g., COLO320DM).[2] 4. Assess target engagement: Perform a Western blot to check for the stabilization of AXIN2, a direct downstream target of tankyrase inhibition.[1][2] |
| High variability between replicate experiments | 1. Compound precipitation: The compound may precipitate out of the aqueous cell culture medium upon dilution from the DMSO stock. 2. Inconsistent cell conditions: Variations in cell density, passage number, or serum concentration. 3. Pipetting errors: Inaccurate dilutions of the compound. | 1. Ensure solubility: When diluting the DMSO stock, add it to the medium dropwise while vortexing to prevent precipitation. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity. 2. Standardize cell culture: Use cells within a consistent passage number range, seed at a uniform density, and use the same batch of serum for all experiments. 3. Use calibrated pipettes: Ensure accurate and consistent dilutions of this compound. |
| Unexpected cytotoxicity or off-target effects | 1. High compound concentration: At high concentrations, this compound may have off-target effects.[6][7] 2. Inhibition of other PARP family members: Although highly selective, at very high concentrations, inhibition of other PARPs like PARP1 might occur.[2][5] 3. Cellular context: The off-target effects can be cell-type specific. | 1. Determine the therapeutic window: Perform a dose-response curve to identify the concentration range that inhibits Wnt signaling without causing excessive toxicity. 2. Use a structurally different tankyrase inhibitor: Compare the phenotype with another potent and selective tankyrase inhibitor to confirm that the observed effect is on-target. 3. Perform a rescue experiment: If possible, overexpress a drug-resistant mutant of tankyrase to see if the phenotype is reversed. |
| Lack of efficacy in in vivo models | 1. Poor bioavailability or pharmacokinetics: The compound may not be reaching the tumor at a sufficient concentration for a long enough duration. 2. Toxicity at effective doses: High doses of tankyrase inhibitors can cause intestinal toxicity in rodents.[5] 3. Tumor resistance mechanisms: The tumor may have intrinsic or acquired resistance, such as an oncogenic Kras mutation.[5] | 1. Optimize dosing and formulation: Review published in vivo studies for appropriate dosing regimens and vehicle formulations.[1] Consider pharmacokinetic studies to measure compound levels in plasma and tumor tissue. 2. Monitor for toxicity: Closely monitor animal weight and health for signs of toxicity. Adjust the dose or schedule as needed. 3. Characterize the tumor model: Ensure the xenograft or genetic model is appropriate and sensitive to Wnt pathway inhibition. |
Experimental Protocols
Western Blot for Wnt Pathway Markers
-
Cell Treatment: Plate cells (e.g., COLO320DM) and allow them to adhere overnight. Treat with this compound at various concentrations (e.g., 1, 3, 10 µM) or a vehicle control (DMSO) for 24 hours.[1]
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against AXIN2, β-catenin, and a loading control (e.g., α-Tubulin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0-100 µM) for 5 days.[1]
-
Viability Measurement: Assess cell viability using a reagent such as CellTiter-Glo® or by staining with crystal violet.
-
Data Analysis: Normalize the results to the vehicle-treated control and calculate the EC50 value.
Visualizations
Caption: this compound inhibits Tankyrase, stabilizing Axin and promoting β-catenin degradation.
Caption: A typical experimental workflow for testing this compound in vitro.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. A novel tankyrase inhibitor, this compound, enhances the effects of clinical CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of MSC2504877 and IWR-1 in the Inhibition of Wnt Signaling
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Prominent Wnt Pathway Inhibitors
The canonical Wnt signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a known driver of various cancers and other diseases. This has led to the development of numerous small molecule inhibitors targeting this pathway. Among these, MSC2504877 and IWR-1 have emerged as important research tools. This guide provides a detailed, data-driven comparison of these two inhibitors, focusing on their mechanism of action, potency, selectivity, and the experimental protocols for their evaluation.
Mechanism of Action: Targeting the β-Catenin Destruction Complex
Both this compound and IWR-1 function by modulating the stability of the β-catenin destruction complex, albeit through slightly different primary interactions. The core function of this complex is to phosphorylate β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. In the presence of a Wnt ligand, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF-mediated transcription of target genes.
IWR-1 was one of the first identified inhibitors of the Wnt response that functions by stabilizing the Axin-scaffolded destruction complex.[1] It is understood to interact with Axin, promoting its stability and thereby enhancing the degradation of β-catenin.[1][2]
This compound is a potent and orally active inhibitor of Tankyrase 1 and 2 (TNKS1/2).[3] Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family and are responsible for the PARsylation of Axin, which leads to its ubiquitination and degradation. By inhibiting tankyrases, this compound prevents Axin degradation, leading to its accumulation and the subsequent downregulation of Wnt signaling.[3]
References
Decoding Downstream Dominance: A Comparative Guide to MSC2504877's Impact on Wnt Target Genes
For researchers, scientists, and drug development professionals navigating the intricate landscape of Wnt signaling, this guide offers an objective comparison of MSC2504877, a potent Tankyrase inhibitor, with other widely used alternatives. By presenting supporting experimental data and detailed protocols, we aim to elucidate the downstream effects of these compounds on critical Wnt target genes, empowering informed decisions in your research and development endeavors.
This compound has emerged as a highly potent and orally active inhibitor of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway. Inhibition of Tankyrase leads to the stabilization of AXIN2, a crucial component of the β-catenin destruction complex. This, in turn, promotes the degradation of β-catenin, resulting in the suppression of Wnt target gene transcription. This guide provides a head-to-head comparison of this compound with other notable Tankyrase inhibitors, XAV939 and G007-LK, focusing on their effects on the expression of downstream Wnt target genes.
Comparative Performance Analysis
The following tables summarize the quantitative data on the enzymatic potency and cellular activity of this compound and its alternatives.
Table 1: In Vitro Enzymatic Activity of Tankyrase Inhibitors
| Compound | TNKS1 IC50 (nM) | TNKS2 IC50 (nM) |
| This compound | 0.7 | 0.8 |
| XAV939 | 11 | 4 |
| G007-LK | 46 | 25 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the respective Tankyrase isoform by 50%. Lower values indicate greater potency.
Table 2: Cellular Activity of Tankyrase Inhibitors in Wnt-Dependent Cancer Cell Lines
| Compound | Cell Line | Assay Type | Cellular Potency (µM) |
| This compound | COLO 320DM | Growth Inhibition (GI50) | ~0.1 |
| XAV939 | DLD-1 | Growth Inhibition (IC50) | ~0.3 |
| G007-LK | SW480 | Wnt Reporter Assay (IC50) | ~0.05 |
Cellular potency is a measure of the inhibitor's effectiveness within a cellular context. The specific values can vary depending on the cell line and the assay used.
Table 3: Downstream Effects on Wnt Target Gene Expression
| Inhibitor (Concentration) | Cell Line | Target Gene | Change in Expression |
| This compound (10 µM) | COLO 320DM | AXIN2 | Increased protein levels |
| This compound (10 µM) | COLO 320DM | β-catenin | Decreased protein levels |
| This compound | SW480 | RUNX2 | Suppressed mRNA levels |
| This compound | SW480 | LGR5 | Suppressed expression |
| G007-LK (1 µM) | COLO 320DM | AXIN2 | Reduced mRNA |
| G007-LK (1 µM) | ABC-1 | AXIN2 | Reduced mRNA |
| G007-LK (1 µM) | OVCAR-4 | AXIN2 | Reduced mRNA |
| G007-LK (1 µM) | COLO 320DM | c-MYC | Reduced transcripts |
| G007-LK (1 µM) | COLO 320DM | Cyclin D1 | Reduced transcripts |
| XAV939 | DLD-1 | Survivin | Reduced protein levels |
This table summarizes the qualitative and quantitative effects of the inhibitors on the expression of key Wnt target genes, as reported in various studies.
Visualizing the Mechanism and Workflow
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Orthogonal Validation of MSC2504877's Mechanism of Action: A Comparative Guide for Researchers
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of the tankyrase inhibitor MSC2504877 with alternative compounds. This guide provides supporting experimental data, detailed methodologies for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
This compound is a potent and orally active small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes that play a critical role in the regulation of the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, making tankyrase an attractive therapeutic target. The primary mechanism of action of this compound is the inhibition of the poly-ADP-ribosylation (PARsylation) activity of TNKS1/2. This inhibition leads to the stabilization of AXIN proteins, key components of the β-catenin destruction complex.[2][3] An intact destruction complex phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By stabilizing AXIN, this compound effectively reduces cellular levels of β-catenin, thereby attenuating Wnt/β-catenin signaling and inhibiting the proliferation of cancer cells dependent on this pathway.[1][3]
This guide provides an overview of the orthogonal validation of this compound's mechanism of action, comparing its effects with other well-characterized tankyrase inhibitors such as XAV939, IWR-1, and G007-LK. Orthogonal validation, the use of distinct and independent methods to confirm a scientific finding, is crucial in drug discovery to ensure the on-target activity of a compound and to build a robust understanding of its biological effects.
Data Presentation: Quantitative Comparison of Tankyrase Inhibitors
The following tables summarize the key quantitative data for this compound and its alternatives, including their inhibitory concentrations against tankyrase enzymes and their effects on cancer cell lines.
Table 1: In Vitro Inhibitory Activity against Tankyrase Enzymes
| Inhibitor | TNKS1 IC₅₀ (nM) | TNKS2 IC₅₀ (nM) | PARP1 IC₅₀ (µM) |
| This compound | 0.7 [1] | 0.8 [1] | 0.54 [1] |
| XAV939 | 11[4] | 4[4] | >25 |
| G007-LK | 46 | 25 | >20 |
| IWR-1 | 30 | 18 | >100 |
Table 2: Cellular Activity of Tankyrase Inhibitors in Colorectal Cancer Cell Lines
| Inhibitor | Cell Line | Genotype | Cellular Activity (GI₅₀/IC₅₀, µM) | Key Effects |
| This compound | COLO320DM | APC mutant | ~0.1 [1] | Increases AXIN2 & TNKS, Decreases β-catenin [1] |
| This compound | SW480 | APC mutant | Not explicitly reported | Suppresses Wnt signaling [3] |
| XAV939 | DLD-1 | APC mutant | ~2.5 | Stabilizes AXIN, decreases β-catenin |
| XAV939 | SW480 | APC mutant | ~1 | Inhibits Wnt reporter activity |
| G007-LK | COLO320DM | APC mutant | 0.434[5] | Inhibits cell growth |
| G007-LK | SW480 | APC mutant | Not explicitly reported | Induces degradasome formation[6] |
| IWR-1 | DLD-1 | APC mutant | ~0.5 | Stabilizes AXIN2 |
Mandatory Visualization
Signaling Pathway Diagram
Caption: Wnt/β-catenin signaling and TNKS inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for orthogonal validation of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on commonly used procedures in the field and should be optimized for specific laboratory conditions and cell lines.
Western Blot for TNKS, AXIN2, and β-catenin
This method directly assesses the protein levels of key components of the Wnt/β-catenin pathway following treatment with tankyrase inhibitors.
a. Cell Lysis:
-
Culture colorectal cancer cells (e.g., COLO320DM, SW480) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or alternative inhibitors for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Determine protein concentration using a BCA assay.
b. SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies:
-
Rabbit anti-Tankyrase 1/2
-
Rabbit anti-AXIN2
-
Mouse anti-β-catenin
-
Mouse anti-α-tubulin (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for AXIN2 mRNA
This assay quantifies the mRNA expression of AXIN2, a direct target gene of the Wnt/β-catenin pathway, to assess the transcriptional consequences of tankyrase inhibition.
a. RNA Extraction and cDNA Synthesis:
-
Treat cells as described for the Western blot protocol.
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
b. qPCR:
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green Master Mix, and gene-specific primers.
-
Primer sequences for human AXIN2:
-
Forward: 5’-CTCCCCACCTTGAATGAAGA-3’
-
Reverse: 5’-TGGCTGGTGCAAAGACATAG-3’
-
-
Use a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Perform the qPCR using a standard thermal cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
TCF/LEF Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt/β-catenin pathway.
a. Cell Transfection:
-
Seed cells (e.g., SW480 or HEK293T) in a 24-well plate.
-
Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPFlash) and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent. A control plasmid with mutated TCF/LEF binding sites (FOPFlash) should be used in parallel to assess specificity.
b. Treatment and Luciferase Measurement:
-
After 24 hours of transfection, treat the cells with this compound or alternative inhibitors at various concentrations.
-
In some experimental setups, Wnt signaling can be stimulated with Wnt3a conditioned media or LiCl to induce a higher baseline of reporter activity.
-
After 16-24 hours of treatment, lyse the cells using a passive lysis buffer.
-
Measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
c. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in TCF/LEF reporter activity relative to the vehicle-treated control. A decrease in the TOP/FOP ratio indicates inhibition of the Wnt/β-catenin pathway.
Conclusion
The orthogonal validation of this compound's mechanism of action through a combination of Western blotting, qRT-PCR, and TCF/LEF reporter assays provides a robust confirmation of its on-target activity. The data presented in this guide, along with the detailed experimental protocols, offer a framework for researchers to independently verify these findings and to compare the efficacy of this compound with other tankyrase inhibitors. The high potency and selectivity of this compound for TNKS1/2, coupled with its demonstrated ability to modulate the Wnt/β-catenin signaling pathway in cancer cells, underscore its potential as a valuable tool for cancer research and therapeutic development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel tankyrase inhibitor, this compound, enhances the effects of clinical CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. XAV-939 | NVP-XAV939 | Tankyrase | TNKS inhibitor | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-proliferative Effects of MSC2504877: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative effects of MSC2504877 with other known tankyrase inhibitors. The data presented is supported by experimental findings from publicly available literature, offering a valuable resource for researchers investigating Wnt/β-catenin signaling pathways in cancer biology and drug discovery.
Introduction to this compound and Tankyrase Inhibition
This compound is a potent and orally active small molecule inhibitor of tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[1] Tankyrases play a crucial role in the canonical Wnt/β-catenin signaling pathway by promoting the degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting tankyrase, this compound stabilizes Axin, leading to the enhanced degradation of β-catenin.[1] This downstream effect results in the suppression of Wnt target gene expression, which is often dysregulated in various cancers, particularly colorectal cancer. The inhibition of this pathway is linked to the anti-proliferative effects observed with this compound and other tankyrase inhibitors.
Comparative Anti-proliferative Activity
The following table summarizes the anti-proliferative and enzymatic inhibitory activities of this compound and a selection of alternative tankyrase inhibitors. The data is compiled from various studies to provide a comparative overview. It is important to note that experimental conditions, such as cell lines and assay duration, can influence the observed potency.
| Compound | Target(s) | IC₅₀ (Enzymatic Assay) | GI₅₀/IC₅₀ (Cell-based Proliferation/Viability Assay) | Cell Line | Assay Method | Reference |
| This compound | TNKS1, TNKS2 | TNKS1: 0.7 nM, TNKS2: 0.8 nM | Inhibits survival of COLO-320DM cells (0-100 µM, 5 days) | COLO-320DM | Cell Survival Assay | [1] |
| XAV-939 | TNKS1, TNKS2 | TNKS1: 5 nM, TNKS2: 2 nM | GI₅₀: 17 µM | COLO-320DM | CellTiter-Glo | [2] |
| IC₅₀: 15.3 µM | Caco-2 (CD44+CD133+) | Cell Proliferation Assay | [3] | |||
| No significant anti-proliferative effect in 2D culture | SW480 | MTT Assay | [4] | |||
| G007-LK | TNKS1, TNKS2 | TNKS1: 46 nM, TNKS2: 25 nM | GI₅₀: 0.43 µM | COLO-320DM | MTT Assay | [5] |
| GI₅₀: 1.5 µM | COLO-320DM | CellTiter-Glo | [5] | |||
| IWR-1 | TNKS1, TNKS2 | Not specified in provided results | GI₅₀: 0.87 µM | COLO-320DM | Not specified in provided results | [6] |
| IC₅₀: 19.4 µM | Caco-2 (CD44+CD133+) | Cell Growth Assay | [3] |
Experimental Protocols
The following is a representative protocol for assessing the anti-proliferative effects of tankyrase inhibitors using the CellTiter-Glo® Luminescent Cell Viability Assay, a method frequently employed in the evaluation of these compounds.
Objective: To determine the half-maximal inhibitory concentration (GI₅₀ or IC₅₀) of a test compound on the proliferation of a cancer cell line.
Materials:
-
Cancer cell lines (e.g., COLO-320DM, SW480)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well opaque-walled microplates
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in complete culture medium.
-
Seed the cells into a 96-well opaque-walled plate at the predetermined density (e.g., 2,000-5,000 cells/well) in a volume of 100 µL.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate the plate for the desired duration (e.g., 72 to 120 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[2][7]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (100 µL of reagent to 100 µL of medium).[7]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[2][7]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2][7]
-
Measure the luminescence of each well using a luminometer.[2]
-
-
Data Analysis:
-
Subtract the average background luminescence from the medium-only wells from all other measurements.
-
Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression model to calculate the GI₅₀/IC₅₀ value.
-
Mandatory Visualizations
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. OUH - Protocols [ous-research.no]
- 3. RK‐287107, a potent and specific tankyrase inhibitor, blocks colorectal cancer cell growth in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer effect of XAV939 is observed by inhibiting lactose dehydrogenase A in a 3-dimensional culture of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of response signatures for tankyrase inhibitor treatment in tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ch.promega.com [ch.promega.com]
Head-to-Head Comparison: MSC2504877 vs. G007-LK in Targeting the Wnt/β-Catenin Pathway
A detailed analysis for researchers and drug development professionals on the efficacy and mechanism of two prominent Tankyrase inhibitors.
This guide provides a comprehensive comparison of two potent small molecule inhibitors, MSC2504877 and G007-LK, which both target the Tankyrase (TNKS) enzymes, TNKS1 and TNKS2. These enzymes are critical regulators of the Wnt/β-catenin signaling pathway, a cascade frequently dysregulated in various cancers, particularly colorectal cancer (CRC). By inhibiting Tankyrase, these compounds prevent the degradation of Axin proteins, key components of the β-catenin destruction complex. This leads to the suppression of oncogenic Wnt signaling, making them promising candidates for cancer therapy. This report synthesizes available biochemical and cellular data, details common experimental protocols for their evaluation, and visualizes their mechanism of action.
Quantitative Data Summary
The following tables summarize the reported biochemical potency and cellular activity of this compound and G007-LK. This compound demonstrates significantly higher potency in biochemical assays, with IC50 values in the sub-nanomolar range.
Table 1: Biochemical Inhibitory Activity (IC50)
| Compound | TNKS1 IC50 | TNKS2 IC50 | PARP1 IC50 |
| This compound | 0.7 nM[1] | 0.8 nM[2][3] | 540 nM[1][2][3] |
| G007-LK | 46 nM[4][5][6][7] | 25 nM[4][5][6][7] | >20,000 nM[5] |
| Lower IC50 values indicate greater potency. |
Table 2: Cellular Activity in Colorectal Cancer (CRC) Cell Lines
| Compound | Cell Line | Genotype | Cellular Activity Metric | Value |
| This compound | COLO-320DM | APC mutant | GI50 | ~10 nM[8] |
| G007-LK | COLO-320DM | APC mutant | Cellular IC50 | 20 nM[8] |
| G007-LK | HEK293 (Wnt3a induced) | - | Luciferase Reporter IC50 | 50 nM[6][7] |
Mechanism of Action: Wnt/β-Catenin Signaling Pathway
Both this compound and G007-LK function by inhibiting the poly(ADP-ribosyl)ation (PARsylation) activity of Tankyrase 1 and 2. In the canonical Wnt pathway, Tankyrase targets the scaffold protein Axin for PARsylation, leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of Axin dismantles the "β-catenin destruction complex," allowing β-catenin to accumulate, translocate to the nucleus, and activate TCF/LEF-mediated transcription of oncogenic target genes. By inhibiting Tankyrase, this compound and G007-LK stabilize Axin levels, promote the assembly of the destruction complex, and enhance the degradation of β-catenin, thereby blocking the downstream signaling cascade.[1][7][9]
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of compound activity. Below are representative protocols for key assays used in the characterization of Tankyrase inhibitors.
Protocol 1: Western Blot for Axin2 and β-Catenin Levels
This protocol is used to qualitatively and semi-quantitatively measure changes in protein levels following inhibitor treatment.
1. Cell Culture and Treatment: a. Seed CRC cells (e.g., COLO-320DM) in 6-well plates and grow to 70-80% confluency. b. Treat cells with varying concentrations of this compound, G007-LK, or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[1]
2. Cell Lysis: a. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). b. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing intermittently. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer: a. Normalize protein amounts (e.g., 20-30 µg per lane) and prepare samples with Laemmli sample buffer. b. Denature samples by heating at 95°C for 5 minutes. c. Load samples onto a 4-12% Bis-Tris polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom. d. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against Axin2, β-catenin, and a loading control (e.g., α-Tubulin or GAPDH) overnight at 4°C with gentle agitation.[10][11] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the signal using a chemiluminescence imaging system. c. Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 2: Wnt/β-Catenin Reporter Assay (Luciferase-Based)
This assay quantitatively measures the transcriptional activity of the Wnt/β-catenin pathway.[9][12]
1. Cell Seeding and Transfection: a. One day prior to transfection, seed HEK293T or another suitable cell line into a 96-well plate to achieve 70-80% confluency on the day of transfection.[13] b. Co-transfect the cells with a TCF/LEF-responsive Firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent. A FOPFlash plasmid with mutated TCF/LEF binding sites can be used as a negative control.[9][14]
2. Compound Treatment: a. Approximately 24 hours post-transfection, replace the medium with fresh medium. b. If necessary, stimulate the pathway with a Wnt agonist (e.g., Wnt3a conditioned media or LiCl) to induce a signaling window. c. Add serial dilutions of the Tankyrase inhibitors (this compound or G007-LK) or vehicle control to the wells.
3. Incubation: a. Incubate the plate for an additional 24-48 hours at 37°C and 5% CO₂.
4. Cell Lysis and Luciferase Measurement: a. Remove the medium and gently wash the cells with 1X PBS. b. Lyse the cells using a passive lysis buffer. c. Transfer the cell lysate to a white-walled 96-well luminometer plate. d. Use a dual-luciferase reporter assay system to measure both Firefly and Renilla luciferase activity sequentially in a luminometer.[9][13]
5. Data Analysis: a. Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to correct for transfection efficiency and cell number. b. Plot the normalized luciferase activity against the inhibitor concentration. c. Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 3: Cell Viability Assay (MTS/MTT)
This assay determines the effect of the inhibitors on cell proliferation and viability.
1. Cell Seeding: a. Seed cancer cells (e.g., COLO-320DM) in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.[15]
2. Compound Treatment: a. Prepare serial dilutions of this compound or G007-LK in complete culture medium. Include a vehicle-only control. b. Add the compound dilutions to the respective wells.
3. Incubation: a. Incubate the plate for a defined period (e.g., 72 hours) at 37°C and 5% CO₂.[8]
4. Viability Measurement: a. Add MTS reagent (e.g., CellTiter 96 AQueous One Solution) to each well according to the manufacturer's protocol. b. Incubate for 1-4 hours until color development is sufficient. c. Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis: a. Subtract the background absorbance (from medium-only wells). b. Normalize the data to the vehicle-only control wells (set to 100% viability). c. Plot the percent viability against inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.[8]
Conclusion
Both this compound and G007-LK are effective inhibitors of Tankyrase and the Wnt/β-catenin signaling pathway. Based on available biochemical data, This compound is a significantly more potent inhibitor of TNKS1 and TNKS2 than G007-LK, with IC50 values in the sub-nanomolar range compared to the low double-digit nanomolar range for G007-LK.[1][2][4][5] This higher potency is also reflected in cellular assays.[8] Both compounds exhibit selectivity for Tankyrase enzymes over PARP1, a desirable trait to avoid off-target effects.[1][5] The choice between these compounds for research purposes may depend on the specific experimental context, desired potency, and other pharmacological properties. The provided protocols offer a standardized framework for researchers to conduct their own comparative studies and validate these findings in their specific models of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Structural basis and SAR for G007-LK, a lead stage 1,2,4-triazole based specific tankyrase 1/2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Wnt/β-Catenin/Tcf Signaling Induces the Transcription of Axin2, a Negative Regulator of the Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. en.bio-protocol.org [en.bio-protocol.org]
- 13. Wnt Reporter Activity Assay [bio-protocol.org]
- 14. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of MSC2504877: A Guide for Laboratory Professionals
Researchers and drug development professionals handling MSC2504877, a potent tankyrase inhibitor, must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. While a specific Safety Data Sheet (SDS) detailing the disposal of this compound is not publicly available, this guide provides essential, step-by-step procedures based on the best practices for the disposal of similar hazardous chemical waste and potent pharmaceutical compounds.
Core Principle: Treat as Hazardous Chemical Waste
Given the biologically active nature of this compound and its classification as a potent research chemical, all materials contaminated with this compound, including pure or unused product, solutions, and laboratory consumables, should be treated as hazardous chemical waste. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.
| Personal Protective Equipment (PPE) | Description |
| Gloves | Nitrile or other chemically resistant gloves are required. |
| Eye Protection | Safety glasses with side shields or goggles must be worn. |
| Lab Coat | A standard laboratory coat is necessary to protect clothing and skin. |
| Respiratory Protection | If handling the compound as a powder or in an area with poor ventilation, a dust mask or respirator is recommended to prevent inhalation. |
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a systematic process of segregation, containment, and transfer.
Pure or Unused this compound
-
Container: The compound should be kept in its original, clearly labeled container. If the original container is compromised, transfer the material to a new, compatible, and properly labeled waste container.
-
Storage: Store the waste container in a designated, secure waste accumulation area, separated from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. The typical method of disposal for such compounds is incineration at a permitted facility.
Contaminated Labware and Materials
-
Solid Waste: Items such as gloves, weighing paper, and paper towels contaminated with this compound should be collected in a designated, labeled hazardous waste bag or container.
-
Sharps: Any contaminated sharps, including needles, syringes, or razor blades, must be placed in a designated sharps container for hazardous chemical waste.
-
Glassware: Contaminated glassware should be rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any residual compound. The rinsate must be collected as hazardous liquid waste. After rinsing, the glassware can be washed according to standard laboratory procedures. Heavily contaminated or broken glassware that cannot be safely cleaned should be disposed of as solid hazardous waste.
Solutions Containing this compound
-
Aqueous and Organic Solutions: All solutions containing this compound must be collected as hazardous liquid waste.
-
Segregation: It is crucial not to mix different waste streams unless their compatibility is certain. Keep halogenated and non-halogenated solvent waste in separate containers.
-
Container and Labeling: Use a designated, leak-proof, and clearly labeled container for liquid waste. The label must include "Hazardous Waste," the chemical name of all components (including this compound and any solvents), and their approximate concentrations.
-
Disposal: Arrange for disposal through your institution's EHS office or a licensed contractor.
Experimental Workflow for Disposal
The following diagram outlines the logical workflow for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for this compound waste from generation to final disposal.
Disclaimer: This information is based on general best practices for hazardous chemical waste disposal. Always consult the specific Safety Data Sheet (SDS) for this compound and adhere to your institution's and local authorities' environmental health and safety guidelines.
Essential Safety and Logistical Information for Handling MSC2504877
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of the Tankyrase Inhibitor MSC2504877.
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound, a potent and orally active tankyrase inhibitor. Given that the full toxicological properties of this research compound may not be fully understood, adherence to these guidelines is paramount to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
Due to the bioactive nature of this compound, a comprehensive approach to personal protection is required. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Nitrile gloves (double-gloving recommended)- Disposable gown or lab coat- ANSI-rated safety glasses with side shields or chemical splash goggles- N95 or higher-rated respirator (if not handled in a certified chemical fume hood) |
| Solution Preparation and Handling | - Nitrile gloves- Disposable gown or lab coat- Chemical splash goggles- Work should be conducted in a certified chemical fume hood |
| Cell Culture and In Vitro Assays | - Nitrile gloves- Lab coat- Safety glasses |
| Animal Handling (Dosing and Sample Collection) | - Nitrile gloves (double-gloving recommended)- Disposable gown- Safety glasses or face shield- N95 or higher-rated respirator (depending on the route of administration and potential for aerosolization) |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is essential to minimize exposure risk and ensure the integrity of experiments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
